molecular formula C5H3BrINO B142197 2-Bromo-6-iodopyridin-3-ol CAS No. 129611-32-1

2-Bromo-6-iodopyridin-3-ol

Katalognummer: B142197
CAS-Nummer: 129611-32-1
Molekulargewicht: 299.89 g/mol
InChI-Schlüssel: IQUADFAYJOJQJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-iodopyridin-3-ol (CAS RN: 129611-32-1) is a high-purity halopyridine compound supplied as a white to brown powder or crystal . This chemical serves as a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring both bromo and iodo substituents on the pyridine ring, makes it a valuable intermediate for constructing more complex molecules through sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings . The compound has a melting point of 163 °C and a molecular weight of 299.89 g/mol . It is critical to handle this material with care, as it is air and heat sensitive and should be stored refrigerated (0-10°C) under an inert gas . According to GHS guidelines, it may cause skin and serious eye irritation (H315, H319) . This product is intended for research and development purposes only. It is not classified as a controlled substance but is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-6-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUADFAYJOJQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450615
Record name 2-Bromo-6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129611-32-1
Record name 2-Bromo-6-iodo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129611-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-iodopyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129611-32-1

This technical guide provides a comprehensive overview of 2-Bromo-6-iodopyridin-3-ol, a halogenated pyridinol derivative. Due to the limited publicly available experimental data for this specific compound, this guide leverages information on structurally related compounds and general principles of medicinal chemistry to offer insights into its potential properties, synthesis, and biological applications.

Chemical and Physical Properties

This compound is a polysubstituted pyridine ring containing a bromine atom, an iodine atom, and a hydroxyl group. These functional groups are anticipated to significantly influence its reactivity and biological profile. Key identifying information is summarized in the table below.

PropertyValue
CAS Number 129611-32-1[1][2]
Molecular Formula C5H3BrINO[1]
Molecular Weight 299.89 g/mol [1]
Synonyms 2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol[2]
Appearance White to Brown powder or crystal
Purity Typically available at >95% or ≥98%

Potential Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of halogenated pyridinols. A potential pathway could involve the following key steps:

G Start Starting Material (e.g., 3-Hydroxypyridine) Step1 Bromination Start->Step1 Step2 Iodination Step1->Step2 Product This compound Step2->Product

Caption: A conceptual workflow for the synthesis of this compound.

A more detailed, though speculative, protocol based on the synthesis of a related compound, 5-bromo-3-iodo-pyridin-2-ol, could be adapted.[3] This would likely involve the protection of the hydroxyl group, followed by sequential halogenation reactions. The choice of halogenating agents and reaction conditions would be critical to control the regioselectivity of the substitutions.

Reactivity and Use in Organic Synthesis

The presence of two different halogen atoms (bromine and iodine) at positions 2 and 6, along with a hydroxyl group at position 3, makes this compound a potentially versatile building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions could allow for selective functionalization at either position. This is a common strategy in the synthesis of complex substituted pyridines.[4]

The pyridine core is a "privileged scaffold" in medicinal chemistry, and this compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.[5][6]

Potential Biological Activity (Inferred)

There is currently no publicly available information on the biological activity of this compound. However, the broader class of halogenated pyridin-3-ol derivatives has been investigated for various biological activities.[5] Therefore, it is plausible that derivatives of this compound could exhibit similar properties.

Anticancer Activity: Numerous pyridine derivatives have demonstrated potential as anticancer agents. The presence and position of halogen atoms can significantly influence their cytotoxic and antiproliferative effects.[5]

Antimicrobial Activity: Halogenated pyridines have also been explored for their antibacterial and antifungal properties. The introduction of halogens can enhance the antimicrobial potency of the parent compound.[5]

Experimental Protocols for Biological Evaluation (Hypothetical)

Should researchers wish to investigate the biological potential of this compound or its derivatives, the following standard experimental protocols could be employed.

In Vitro Anticancer Activity Assessment: MTT Assay

A common method to evaluate the in vitro anticancer activity of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at a specific wavelength Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for the MTT assay to screen for anticancer activity.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

MIC_Workflow cluster_workflow Broth Microdilution Workflow Serial_Dilution Prepare serial dilutions of the test compound in a 96-well plate Inoculation Inoculate each well with a standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate the plate under appropriate conditions Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination Kinase_Inhibition cluster_pathway Potential Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK pathway) Receptor->Kinase_Cascade Activates Compound Pyridine Derivative (e.g., this compound derivative) Compound->Kinase_Cascade Inhibits Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival Transcription_Factor->Cellular_Response Promotes

References

2-Bromo-6-iodopyridin-3-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-6-iodopyridin-3-ol, a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data in publicly accessible literature, this document combines information from chemical suppliers with theoretical predictions and extrapolated data from analogous compounds. Researchers are strongly encouraged to perform their own experimental validation for any specific application.

Chemical Identity and Physical Properties

This compound is a substituted pyridine ring featuring a bromine atom at the 2-position, an iodine atom at the 6-position, and a hydroxyl group at the 3-position. This trifunctional substitution pattern makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₃BrINO[1]
Molecular Weight 299.89 g/mol [1]
CAS Number 129611-32-1[1]
Appearance White to brown powder or crystals
Melting Point 163 °C
Boiling Point Not experimentally determined.
Purity ≥ 98%[1]
Synonyms 2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol

Spectroscopic Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the pyridine ring. The carbons attached to the halogens and the hydroxyl group will show characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-Br and C-I stretching vibrations would be observed at lower frequencies.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I) will result in a characteristic isotopic distribution for the molecular ion and bromine-containing fragments.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not documented in the searched literature. However, a plausible synthetic route can be devised based on the synthesis of the closely related compound, 5-Bromo-3-iodo-pyridin-2-ol, and general methods for the halogenation of pyridinols.[2]

Proposed Synthetic Workflow:

The synthesis could potentially proceed through a multi-step sequence starting from a suitable pyridin-3-ol precursor. This would likely involve sequential halogenation steps.

G start Pyridin-3-ol step1 Bromination start->step1 intermediate1 2-Bromopyridin-3-ol step1->intermediate1 step2 Iodination intermediate1->step2 product This compound step2->product

Caption: Proposed general synthetic workflow for this compound.

Methodology for a Key Synthetic Step (Adapted from a related synthesis):

Step 1: Bromination of Pyridin-3-ol (Hypothetical)

A solution of pyridin-3-ol in a suitable solvent (e.g., acetic acid or a buffered aqueous solution) would be treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine water, to introduce the bromine atom at the 2-position. The reaction conditions (temperature, reaction time) would need to be optimized to achieve selective monobromination.

Step 2: Iodination of 2-Bromopyridin-3-ol (Hypothetical)

The resulting 2-bromopyridin-3-ol would then be subjected to iodination. This could be achieved using an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The regioselectivity of this step would be crucial to obtain the desired 2-bromo-6-iodo isomer.

Purification:

The final product would likely require purification by techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

Reactivity and Stability

Reactivity:

The reactivity of this compound is dictated by its three functional groups: the hydroxyl group and the two different halogen atoms on the pyridine ring.

  • Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and etherification. It also activates the pyridine ring towards electrophilic substitution, although the presence of two deactivating halogen atoms will moderate this effect.

  • Halogen Atoms: The carbon-halogen bonds provide sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in such reactions, allowing for selective functionalization.[3] The presence of both bromine and iodine allows for sequential and site-selective introduction of different substituents.

Stability and Storage:

This compound should be stored in a cool, dry place, away from light and under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a refrigerator.

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for this compound, the substituted pyridinol scaffold is a common motif in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. The presence of halogens can enhance the biological activity of a molecule by increasing its lipophilicity, improving its metabolic stability, and providing sites for specific interactions with biological targets.

Given its structure, this compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ability to selectively functionalize the bromine and iodine positions makes it an attractive starting material for the generation of libraries of compounds for drug discovery screening.

G start This compound suzuki Suzuki Coupling (at C-I or C-Br) start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald etherification O-Alkylation/ O-Arylation start->etherification derivatives Diverse Functionalized Pyridinol Derivatives suzuki->derivatives buchwald->derivatives etherification->derivatives screening Biological Screening derivatives->screening drug_dev Drug Development Candidate screening->drug_dev

Caption: Role of this compound in drug discovery.

Safety Information

This compound is classified as an irritant. It is reported to cause skin and eye irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. All information is provided "as is" without any representations or warranties, express or implied. Users should independently verify all information and conduct their own risk assessments before using this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for 2-Bromo-6-iodopyridin-3-ol, a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental protocols for this specific compound, this guide presents a proposed multi-step synthesis based on established and well-documented reactions for analogous structures. The provided experimental protocols are adapted from similar syntheses and should be considered as a starting point for optimization in a laboratory setting.

Proposed Synthetic Pathway

The most plausible and efficient synthetic route to this compound commences with the commercially available 2-amino-6-bromopyridine. The synthesis involves a two-step process:

  • Electrophilic Iodination: Introduction of an iodine atom at the C3 position of the pyridine ring.

  • Sandmeyer Reaction: Conversion of the amino group at the C2 position to a hydroxyl group via diazotization followed by hydrolysis.

This pathway is advantageous as it utilizes a readily available starting material and employs well-understood, high-yielding reaction types.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Amino-6-bromo-3-iodopyridine

This procedure is adapted from the iodination of similar aminopyridine derivatives.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Amino-6-bromopyridine173.0110.0 g57.8
N-Iodosuccinimide (NIS)224.9814.2 g63.6
Acetonitrile (CH₃CN)41.05200 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-bromopyridine (10.0 g, 57.8 mmol) in acetonitrile (200 mL).

  • To this solution, add N-Iodosuccinimide (NIS) (14.2 g, 63.6 mmol) in one portion at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (250 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 100 mL) to remove any unreacted iodine, followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: Hexane:Ethyl Acetate gradient) to afford 2-amino-6-bromo-3-iodopyridine.

Expected Yield: Based on analogous reactions, a yield of 70-85% can be anticipated.

Step 2: Synthesis of this compound

This procedure is a modified Sandmeyer reaction for the conversion of an amino group to a hydroxyl group.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Amino-6-bromo-3-iodopyridine298.8910.0 g33.5
Sulfuric Acid (H₂SO₄, 98%)98.0850 mL-
Sodium Nitrite (NaNO₂)69.002.55 g36.9
Water (H₂O)18.02200 mL-
Copper(I) Oxide (Cu₂O)143.090.5 g3.5

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add 2-amino-6-bromo-3-iodopyridine (10.0 g, 33.5 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir the mixture until all the solid has dissolved.

  • In a separate beaker, dissolve sodium nitrite (2.55 g, 36.9 mmol) in cold water (20 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature between 0-5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate 1 L beaker, prepare a solution of copper(I) oxide (0.5 g, 3.5 mmol) in water (200 mL) and heat it to 80-90°C.

  • Carefully and slowly add the cold diazonium salt solution to the hot copper(I) oxide solution. Vigorous nitrogen gas evolution will occur.

  • After the addition is complete, heat the reaction mixture at 90-100°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: Hexane:Ethyl Acetate gradient) to obtain this compound.

Expected Yield: Yields for similar Sandmeyer reactions typically range from 50-70%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis.

StepStarting MaterialReagentsProductTheoretical Yield (g)Expected Yield Range (%)
12-Amino-6-bromopyridineN-Iodosuccinimide2-Amino-6-bromo-3-iodopyridine17.2770 - 85
22-Amino-6-bromo-3-iodopyridineSodium Nitrite, Copper(I) OxideThis compound10.0150 - 70

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

Synthesis_Pathway Start 2-Amino-6-bromopyridine Intermediate 2-Amino-6-bromo-3-iodopyridine Start->Intermediate Iodination (NIS) Product This compound Intermediate->Product Sandmeyer Reaction (NaNO₂, H₂SO₄, Cu₂O)

Caption: Proposed synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sandmeyer Reaction s1_start Dissolve 2-Amino-6-bromopyridine in CH₃CN s1_reagent Add N-Iodosuccinimide (NIS) s1_start->s1_reagent s1_reflux Reflux for 4-6 hours s1_reagent->s1_reflux s1_workup Workup (Solvent removal, Extraction, Washing) s1_reflux->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 2-Amino-6-bromo-3-iodopyridine s1_purify->s1_product s2_start Dissolve Intermediate in cold H₂SO₄ s1_product->s2_start Use product from Step 1 s2_diazotization Add NaNO₂ solution (0-5°C) s2_start->s2_diazotization s2_decomposition Add to hot Cu₂O solution s2_diazotization->s2_decomposition s2_heat Heat to complete reaction s2_decomposition->s2_heat s2_workup Workup (Extraction, Washing) s2_heat->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Caption: Detailed experimental workflow for the synthesis.

Spectroscopic Data for 2-Bromo-6-iodopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-6-iodopyridin-3-ol. Due to the limited availability of experimentally derived spectra in public databases, this guide combines theoretical predictions based on established spectroscopic principles with data from analogous compounds to offer a robust analytical profile. This document is intended to support research and development activities by providing key spectroscopic data, detailed experimental protocols, and a logical workflow for spectral analysis.

Chemical Identity

PropertyValue
Compound Name This compound
Synonyms 2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol
CAS Number 129611-32-1[1]
Molecular Formula C₅H₃BrINO[1]
Molecular Weight 299.89 g/mol [1]
Chemical Structure Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.0 - 11.0Singlet (broad)1HOH
~ 7.5 - 7.7Doublet1HH-4
~ 7.2 - 7.4Doublet1HH-5

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-3
~ 140 - 145C-6
~ 130 - 135C-5
~ 125 - 130C-4
~ 110 - 115C-2

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on substituent effects on the pyridine ring.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
299/301~100 / ~98[M]⁺ (presence of Br and I isotopes)
220/222Variable[M - Br]⁺
172Variable[M - I]⁺
144Variable[M - Br - CO]⁺
93Variable[C₅H₄NO]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).

Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (phenolic)
~ 3100MediumC-H stretch (aromatic)
~ 1600StrongC=C stretch (aromatic ring)
~ 1450MediumC=N stretch (aromatic ring)
~ 1200StrongC-O stretch (phenolic)
800 - 600StrongC-Br and C-I stretches

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe or dissolve it in a volatile solvent for injection.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns to confirm the presence of bromine and iodine.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Confirmation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Direct Insertion or Dissolve in Volatile Solvent Sample->MS_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq MS_Acq Mass Spectrometry (EI) MS_Prep->MS_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq NMR_Analysis Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Analysis MS_Analysis Molecular Ion, Fragmentation Pattern, Isotopic Distribution MS_Acq->MS_Analysis IR_Analysis Characteristic Absorption Bands IR_Acq->IR_Analysis Structure Structural Elucidation of This compound NMR_Analysis->Structure MS_Analysis->Structure IR_Analysis->Structure

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-6-iodopyridin-3-ol, a halogenated pyridinol derivative of interest in medicinal chemistry and materials science. Due to the absence of a directly published, step-by-step synthesis in the available scientific literature, this document outlines a rational, multi-step approach starting from the commercially available precursor, 2,6-dibromopyridine. The experimental protocols provided are adapted from established and reliable procedures for analogous transformations on similar substrates.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in four main stages, beginning with the functionalization of 2,6-dibromopyridine. This proposed route is designed to control the regioselective introduction of the hydroxyl and iodo groups.

The overall synthetic workflow is depicted below:

G cluster_0 Proposed Synthesis of this compound A 2,6-Dibromopyridine B 2,6-Dibromo-3-nitropyridine A->B   HNO₃, H₂SO₄ C 3-Amino-2,6-dibromopyridine B->C   Fe, HCl D 2,6-Dibromopyridin-3-ol C->D   NaNO₂, H₂SO₄, H₂O E 2-Bromo-6-iodo-3-hydroxypyridine D->E   1. n-BuLi   2. I₂

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation

The following table summarizes the proposed reaction steps, reagents, and expected outcomes for the synthesis of this compound. Yields are estimated based on analogous reactions reported in the literature.

StepReactionStarting MaterialKey ReagentsProductEstimated Yield (%)
1Nitration2,6-DibromopyridineFuming HNO₃, H₂SO₄2,6-Dibromo-3-nitropyridine70-80
2Reduction2,6-Dibromo-3-nitropyridineIron powder, HCl3-Amino-2,6-dibromopyridine80-90
3Diazotization & Hydroxylation3-Amino-2,6-dibromopyridineNaNO₂, H₂SO₄, H₂O2,6-Dibromopyridin-3-ol60-70
4Selective Iodination2,6-Dibromopyridin-3-oln-BuLi, I₂This compound50-60

Experimental Protocols

Disclaimer: The following protocols are adapted from literature procedures for similar compounds and have not been optimized for the specific synthesis of this compound. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 2,6-Dibromo-3-nitropyridine

This procedure is adapted from the nitration of 2,6-dichloropyridine. The electron-withdrawing nature of the two bromine atoms deactivates the pyridine ring but directs the electrophilic nitration to the 3-position.

Materials:

  • 2,6-Dibromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dibromopyridine (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 10 °C.

  • Once the addition is complete and the starting material is fully dissolved, add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition of nitric acid, slowly allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2,6-dibromo-3-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-Amino-2,6-dibromopyridine

This protocol for the reduction of the nitro group is based on the use of iron in an acidic medium, a method known to be effective for the reduction of nitroarenes in the presence of halogen substituents.[1]

Materials:

  • 2,6-Dibromo-3-nitropyridine

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dibromo-3-nitropyridine (1.0 eq), iron powder (3.0-5.0 eq), and a mixture of ethanol and water (e.g., 5:1 v/v).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (0.2-0.5 eq) dropwise.

  • Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with 1 M sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-amino-2,6-dibromopyridine.

  • The product can be further purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of 2,6-Dibromopyridin-3-ol

The conversion of the amino group to a hydroxyl group is achieved via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Materials:

  • 3-Amino-2,6-dibromopyridine

  • Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-amino-2,6-dibromopyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10-20% v/v) in a beaker, cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, keeping the temperature strictly below 5 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Slowly heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours). This step hydrolyzes the diazonium salt.

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2,6-dibromopyridin-3-ol by column chromatography on silica gel.

Step 4: Synthesis of this compound

This final step involves a selective lithium-halogen exchange at the 6-position, followed by quenching with iodine. The regioselectivity of the lithium-halogen exchange is anticipated to favor the 6-position due to the electronic effects of the adjacent nitrogen and the hydroxyl group, though this would need experimental verification. The hydroxyl group will also be deprotonated by n-BuLi, so at least two equivalents of the organolithium reagent are required.

Materials:

  • 2,6-Dibromopyridin-3-ol

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Iodine (I₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,6-dibromopyridin-3-ol (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq) dropwise, maintaining the temperature at -78 °C. The first equivalent will deprotonate the hydroxyl group, and the second will perform the halogen-lithium exchange.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Add the solution of iodine dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

References

A Technical Guide to the Reactivity of Dihalogenated Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihalogenated pyridinols are pivotal building blocks in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Their unique electronic structure, characterized by an electron-deficient aromatic core, a hydroxyl group, and two halogen substituents, imparts a versatile and often highly regioselective reactivity profile. This guide provides an in-depth analysis of the core reactivity principles of dihalogenated pyridinols, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize these valuable synthons.

Introduction: The Strategic Importance of Dihalogenated Pyridinols

Pyridinol and its fused derivative, the pyridone scaffold, are considered "privileged structures" in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Their ability to engage in specific hydrogen bonding interactions and serve as bioisosteres for other functional groups makes them highly valuable.[3] The introduction of two halogen atoms onto the pyridinol core provides synthetic handles for diversification, allowing for the systematic exploration of chemical space in drug discovery programs.

The reactivity of these halogens is dictated by their position on the ring, the nature of the halogen itself (I > Br > Cl), and the reaction conditions employed.[4][5] This guide will explore the key transformations that leverage this reactivity, enabling the construction of complex molecular architectures.

Core Reactivity Principles

The chemistry of dihalogenated pyridinols is governed by the interplay of several electronic factors:

  • Electron-Deficient Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[6]

  • Halogen Substituents: Halogens act as leaving groups in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Their reactivity is inversely proportional to the carbon-halogen bond strength, following the general trend: C-I > C-Br >> C-Cl.[5]

  • Hydroxyl Group: The pyridinol exists in equilibrium with its pyridone tautomer. The position of this equilibrium and the acidity of the hydroxyl proton can influence reactivity and solubility.

In palladium-catalyzed cross-coupling reactions, the regioselectivity is well-established. Halides at the α-position (C2 or C6) to the nitrogen are typically more reactive than those at more distant positions.[7] This is attributed to the increased positive charge at the α-carbon, making it more susceptible to oxidative addition by the Pd(0) catalyst.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Dihalogenated pyridinols are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron compound. It is widely used to append aryl, heteroaryl, or alkyl groups to the pyridinol core.[8][9]

General Reaction Scheme:

The reaction's success hinges on the appropriate choice of catalyst, base, and solvent. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], while bases like sodium carbonate or potassium carbonate are frequently used.[10][11]

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Dihalogenated Pyridinol Derivative Boronic Acid/Ester Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
2,4-Dichloro-6-phenylpyrido[2,3-d]pyrimidine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Toluene 110 83 [10][11]
2,4,6-Trichloropyrido[2,3-d]pyrimidine 3-Thienylboronic acid Pd(PPh₃)₄ (5) Na₂CO₃ Toluene/Ethanol 110 83 [10]

| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | (IPr)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | 95 |[8][12] |

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4,6-Trichloropyrido[2,3-d]pyrimidine [10][13]

  • Setup: To an argon-degassed solution of 2,4,6-trichloropyrido[2,3-d]pyrimidine (0.5 mmol) in toluene (6 mL), add the desired arylboronic acid (1.05 equiv).

  • Reagent Addition: Add potassium carbonate (1.5 equiv) and Pd(PPh₃)₄ (0.05 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at 110°C for the required time, monitoring by TLC.

  • Workup: After the reaction is complete, add 10 mL of water and extract with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition TM_intermediate [R¹-Pd(II)L₂(R²)] OA_complex->TM_intermediate Transmetalation TM_intermediate->Pd0 Reductive Elimination Product Ar-R TM_intermediate->Product Byproduct X-B(OR)₂ TM_intermediate->Byproduct RE_complex R¹-R² ArX Ar-X (Dihalopyridinol) ArX->OA_complex Boronic R-B(OR)₂ Boronic->TM_intermediate Base Base Base->TM_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[14][15] This reaction has revolutionized medicinal chemistry, providing access to a vast array of compounds that were previously difficult to synthesize.[14]

General Reaction Scheme:

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. [13]The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [6][16] Mechanism and Regioselectivity:

Nucleophilic attack on a dihalogenated pyridinol is highly regioselective, favoring the C2 and C4 positions. [6]This is because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. [6]Attack at the C3 position does not allow for this stabilization, making it a much slower process. [16] Table 3: Examples of Nucleophilic Aromatic Substitution Reactions

Substrate Nucleophile Solvent Conditions Product Reference
2,4,6-Tribromopyridine Ammonia Water Heat 4-Amino-2,6-dibromopyridine [17]
2,4,6-Tribromopyridine Ammonia Butanol Heat 2-Amino-4,6-dibromopyridine [17]
2,3-Dichloroquinoxaline (S)-amine N/A N/A Monosubstituted product [18]
2,6-Dibromopyridine Dilute alkali Water Room Temp 1-Methyl-6-bromo-2-pyridone* [19][20]

*After methylation

Experimental Protocol: Amination of 2,4,6-Tribromopyridine [17]

  • Setup: A solution of 2,4,6-tribromopyridine in the chosen solvent (e.g., water or butanol) is prepared in a sealed reaction vessel.

  • Reagent Addition: A dilute solution of ammonia in the same solvent is added.

  • Reaction: The mixture is heated to the required temperature and maintained for several hours. The progress of the reaction is monitored by chromatography.

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by crystallization or column chromatography to isolate the aminodibromopyridine isomers.

SNAr_Mechanism cluster_workflow SNAr Mechanism: Attack at C4 cluster_resonance Resonance Stabilization Reactants Dihalopyridinol + Nu⁻ Transition1 Transition State 1 Reactants->Transition1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Transition1->Meisenheimer Transition2 Transition State 2 Meisenheimer->Transition2 Loss of Leaving Group Res1 Charge on Carbon Products Substituted Product + X⁻ Transition2->Products Res2 Charge on Nitrogen Res1->Res2 <->

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthesis of Dihalogenated Pyridinols

The preparation of dihalogenated pyridinols can be challenging. Direct electrophilic halogenation of the pyridine ring is often difficult due to its electron-deficient nature and typically requires harsh conditions, which can lead to mixtures of products. [21][22] More modern and regioselective methods have been developed. One notable strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. [21][23]This approach temporarily transforms the electron-deficient pyridine into a more reactive, electron-rich azatriene that readily undergoes electrophilic halogenation. [23] Table 4: Selected Methods for Pyridine Halogenation

Method Halogenating Agent Key Features Typical Yields Reference
Electrophilic Aromatic Substitution Br₂ / Fuming H₂SO₄ Harsh conditions, 3-selective Moderate [24]
Zincke Imine Intermediate NIS, NBS, NCS Mild conditions, highly 3-selective 73-83% [21][23]
Phosphonium Salt Displacement LiCl, LiBr 4-selective, broad scope 51-95% [24][25]

| Palladium-Catalyzed C-H Halogenation | NXS | Pyridyl-directed, ortho-selective | 56-81% | [26]|

Synthesis_Workflow cluster_zincke Zincke Imine Halogenation Workflow Start Pyridine RingOpening Ring Opening (e.g., Tf₂O, HNBn₂) Start->RingOpening ZinckeImine Zincke Imine (Azatriene Intermediate) RingOpening->ZinckeImine Halogenation Electrophilic Halogenation (e.g., NIS, NBS) ZinckeImine->Halogenation HalogenatedIntermediate Halogenated Intermediate Halogenation->HalogenatedIntermediate RingClosing Ring Closing (e.g., NH₄OAc, EtOH) HalogenatedIntermediate->RingClosing End 3-Halopyridine RingClosing->End

Caption: A workflow for 3-selective halogenation of pyridines via a Zincke imine.

Applications in Drug Discovery and Development

The functionalized pyridinols synthesized through these methods are invaluable in drug discovery. They serve as key intermediates for building complex molecules with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. [1][27]The ability to selectively introduce different substituents at specific positions allows for the fine-tuning of a molecule's structure-activity relationship (SAR), optimizing its potency, selectivity, and pharmacokinetic properties.

For example, a dihalogenated pyridinol can be used as a scaffold. One halogen can be displaced via a Suzuki-Miyaura coupling to introduce a key pharmacophore, while the second halogen can be functionalized through a Buchwald-Hartwig amination to modulate solubility or target engagement.

Drug_Discovery_Logic cluster_dd Logical Flow in Fragment-Based Drug Design Scaffold Dihalogenated Pyridinol Scaffold Reaction1 Suzuki-Miyaura Coupling Scaffold->Reaction1 Intermediate Intermediate 1 (Monosubstituted) Reaction1->Intermediate Reaction2 Buchwald-Hartwig Amination Intermediate->Reaction2 FinalCompound Final Compound for SAR Study Reaction2->FinalCompound Screening Biological Screening FinalCompound->Screening

References

The Pivotal Role of Halogenated Pyridines in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capability, and synthetic tractability make it a privileged structure in drug design.[2] The strategic introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyridine ring can dramatically enhance the pharmacological profile of a molecule. This technical guide provides a comprehensive overview of the applications of halogenated pyridines in medicinal chemistry, detailing their synthesis, biological activities, and the underlying mechanisms of action.

The Impact of Halogenation on Pharmacological Properties

Halogenation is a powerful tool in the medicinal chemist's arsenal to fine-tune the properties of a drug candidate. The introduction of halogens can influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

  • Fluorine: Often considered a "superstar" in medicinal chemistry, fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[3][4] It can also enhance binding affinity to target proteins and modulate the pKa of nearby functional groups.[5]

  • Chlorine and Bromine: These halogens are larger and more lipophilic than fluorine. They can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly increase binding affinity and selectivity.[6]

  • Iodine: As the largest and most polarizable of the common halogens, iodine is a strong halogen bond donor, making it particularly useful for enhancing protein-ligand interactions.[6]

Therapeutic Applications and Quantitative Data

Halogenated pyridines are integral components of drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative biological data for a selection of halogenated pyridine-containing compounds.

Anticancer Agents

Halogenated pyridines are prominent in the development of kinase inhibitors and other anticancer drugs. They often form key interactions within the ATP-binding pocket of kinases or other enzyme active sites.

Compound Class/NameHalogenTargetCell LineIC50/Ki/EC50Reference
Pyridine-Based Kinase Inhibitors
Pyridinib-A (Hypothetical)-EGFR WTA43155 nM[7]
Pyridinib-B (Hypothetical)-EGFR WTA4318 nM[7]
Pyridinib-B (Hypothetical)-EGFR T790MH197525 nM[7]
Furo[3,2-b]pyridin-3-ol Derivative-CLK1-15 nM[8]
Furo[3,2-b]pyridin-3-ol Derivative-CLK2-25 nM[8]
Furo[3,2-b]pyridin-3-ol Derivative-CLK4-10 nM[8]
Pyridine-urea 8e-VEGFR-2-3.93 µM[9]
Pyridine-urea 8n-VEGFR-2-5.0 µM[9]
PIM-1 Kinase Inhibitors
Compound 12-PIM-1MCF-714.3 nM[10]
Sorafenib Analogues
SorafenibCl, FMulti-kinaseHepG25.20 µM[11]
Ru4S (Sorafenib-Ruthenium Complex)Cl, FMulti-kinaseCaco-22.47 µM[11]
Other Antiproliferative Pyridine Derivatives
Derivative 20--HepG20.91 µM[6]
Derivative 31--A5491.30 µM[6]
Derivative 19OH-HepG24.75 µM[12]
Derivative 24F-HepG224.89 µM[12]
Derivative 22Cl-HepG25.83 µM[6]
Derivative 23Br-HepG27.77 µM[6]
Antimicrobial and Antiviral Agents

The unique properties of halogenated pyridines also lend themselves to the development of novel antimicrobial and antiviral drugs.

Compound Class/NameHalogenOrganism/VirusMIC/EC50Reference
Antibacterial Agents
2,4-dichloro-5-fluoropyrimidineCl, FStaphylococcus aureus50 µg/mL[13]
5-bromo-2,4-dichloropyrrolopyrimidineBr, ClStaphylococcus aureus50 µg/mL[13]
2,4-dichloro-5-iodopyrrolopyrimidineI, ClStaphylococcus aureus100 µg/mL[13]
Halogenated Pyrrolopyrimidine (Bromo derivative)BrStaphylococcus aureus8 mg/L[1][14]
Halogenated Pyrrolopyrimidine (Iodo derivative)IStaphylococcus aureus8 mg/L[1][14]
Alkyl Pyridinol (EA-02-009)BrS. aureus / MRSA0.5–1 µg/mL[15]
Antiviral Agents
Fluorinated Acyclo-nucleoside (Compound 30)FHIV44 µM[16]
Fluorinated Acyclo-nucleoside (Compound 32)FHIV31 µM[16]
Fluorinated Arabinofuranoside (1a)FHIV-10.09 µM[17]
Fluorinated Arabinofuranoside (1b)FHIV-10.083 µM[17]
Fluorinated Arabinofuranoside (1e)FHIV-10.08 µM[17]
Fluorinated Pyrrole Hybrid (8)FHIV-136.9 µM[17]
Fluorinated Pyrrole Hybrid (9)FHIV-144.5 µM[17]
Fluorinated Indole-carboxamide (19a-e)FHIV-12.0–4.6 nM[17]
Benzothiazolyl-pyridine Hybrid (8h)FSARS-CoV-23.669 µM[18]
Pyridine Triazole (227)-SARS-CoV-2 3CLpro~2.2 µM[19]

Key Signaling Pathways and Mechanisms of Action

Halogenated pyridines exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Hedgehog Signaling Pathway Inhibition by Vismodegib

Vismodegib is a halogenated pyridine derivative that acts as a first-in-class inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers, such as basal cell carcinoma. Vismodegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hh pathway. This inhibition prevents the downstream activation of GLI transcription factors, ultimately leading to the suppression of tumor growth.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds to SMO SMO PTCH1->SMO SUFU_GLI SUFU GLI SMO->SUFU_GLI Inhibits SUFU-GLI Complex GLI_active Active GLI SUFU_GLI->GLI_active Target Genes Target Gene Transcription GLI_active->Target Genes Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of Vismodegib.

COX-2 Inhibition by Etoricoxib

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a type of nonsteroidal anti-inflammatory drug (NSAID). It contains a chlorinated pyridine ring. COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, etoricoxib reduces the production of these pro-inflammatory prostaglandins.

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Expression Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Conversion via COX-2 Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Mediate Etoricoxib Etoricoxib Etoricoxib->COX-2 Inhibits

Caption: COX-2 signaling pathway and the inhibitory action of Etoricoxib.

Experimental Protocols

The synthesis and biological evaluation of halogenated pyridines involve a variety of standard and specialized laboratory techniques.

General Synthesis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals. This reaction is particularly useful for coupling halogenated pyridines with various boronic acids or esters.

Materials:

  • Halogenated pyridine (e.g., 2-bromopyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the halogenated pyridine (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine.

Biological Assay: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions, positive controls (no inhibitor), and negative controls (no enzyme).

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the luminescence detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[20]

Cell-Based Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21]

Materials:

  • Cells in culture

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[22]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[21]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[21]

Experimental and Drug Discovery Workflows

The development of new drugs based on halogenated pyridines follows a structured workflow, from initial discovery to preclinical development.

High-Throughput Screening (HTS) Workflow

HTS is used to rapidly screen large libraries of compounds to identify "hits" with activity against a specific biological target.

HTS_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Hit Confirmation Hit Confirmation Dose-Response->Hit Confirmation Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays Confirmed Hits Confirmed Hits Secondary Assays->Confirmed Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Drug Discovery Workflow: From Hit to Lead

Once hits are identified from HTS, they undergo a "hit-to-lead" process to optimize their properties and identify promising lead compounds for further development.[23]

Hit_to_Lead_Workflow Confirmed Hits Confirmed Hits SAR Studies Structure-Activity Relationship (SAR) Confirmed Hits->SAR Studies Analogue Synthesis Analogue Synthesis SAR Studies->Analogue Synthesis Analogue Synthesis->SAR Studies In Vitro ADME In Vitro ADME/ Tox Assays Analogue Synthesis->In Vitro ADME In Vitro ADME->SAR Studies Lead Series Lead Series In Vitro ADME->Lead Series

Caption: A simplified workflow for the hit-to-lead optimization process.

Conclusion

Halogenated pyridines are undeniably a critical structural motif in modern medicinal chemistry. Their versatility allows for the fine-tuning of a wide array of pharmacological properties, leading to the development of highly effective and specific therapeutic agents. A thorough understanding of their synthesis, biological activities, and mechanisms of action, as outlined in this guide, is essential for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of novel halogenated pyridine scaffolds and their applications will undoubtedly lead to the next generation of innovative medicines.

References

A Technical Guide to Substituted Pyridin-3-ols: Synthesis, Biological Activity, and Drug Development Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridin-3-ols represent a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a diverse array of biologically active compounds. Their unique electronic properties and synthetic tractability have made them attractive targets for the development of novel therapeutics. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of substituted pyridin-3-ols, with a focus on their potential applications in drug discovery and development.

Synthesis of Substituted Pyridin-3-ols

The synthesis of the pyridin-3-ol core and its derivatives can be achieved through various strategic approaches, ranging from classical condensation reactions to modern catalytic methods.

Ring-Closing Strategies

One of the most common approaches to constructing the pyridin-3-ol ring is through the cyclization of acyclic precursors.

From Furans: A notable method involves the transformation of furan derivatives. For instance, 2-carbomethoxy-5-isopropylfuran can be converted to 6-isopropyl-3-pyridinol. This transformation typically involves the oxidation of the furan ring to a 1,4-dicarbonyl intermediate, followed by condensation with an ammonia source to form the pyridine ring.

"Anti-Wacker"-Type Cyclization: A modern and efficient method for preparing polysubstituted 3-hydroxypyridines involves a palladium(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. This process is followed by oxidation and elimination to yield the desired 3-hydroxypyridine.

Functionalization of Pre-existing Pyridine Rings

Alternatively, substituted pyridin-3-ols can be synthesized by introducing a hydroxyl group onto a pre-functionalized pyridine ring.

From Halopyridines: A common strategy involves the nucleophilic substitution of a halogen atom on the pyridine ring. For example, 5-halopyridines can be converted to the corresponding 5-substituted pyridin-3-ols.

Biological Activities and Pharmacological Applications

Substituted pyridin-3-ols and their derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the treatment of various diseases.

Anticancer Activity

Numerous studies have highlighted the potential of pyridin-3-ol derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and colon. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase, often mediated through the upregulation of tumor suppressor proteins like p53 and stress-activated protein kinases such as JNK.[1]

Antibacterial Activity

Alkyl-substituted pyridin-3-ols have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane.[2]

Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Substituted pyridin-3-ol derivatives have been investigated as inhibitors of various kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and other diseases.

Neuronal Activity

Derivatives of 3-hydroxypyridine have also been explored for their activity in the central nervous system. For example, certain analogues have shown binding affinity for nicotinic acetylcholine receptors (nAChRs), suggesting their potential in the treatment of neurological disorders.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected substituted pyridin-3-ol derivatives from the literature.

Table 1: Anticancer Activity of Substituted Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 HepG2 (Liver)4.5 ± 0.3[1]
2 HepG2 (Liver)>10[1]
9 MDA-MB-231 (Breast)0.96[3]
16 MCF-7 (Breast)4.63[3]
8e MCF-7 (Breast)0.22 (48h) / 0.11 (72h)[4]
8n MCF-7 (Breast)1.88 (48h) / 0.80 (72h)[4]

Table 2: Antibacterial Activity of Substituted Pyridin-3-ol Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
EA-02-009 S. aureus ATCC 259230.5 - 1[2]
EA-02-009 MRSA ATCC 335910.5 - 1[2]
JC-01-072 S. aureus strains4 - 8[2]
JC-01-074 S. aureus strains16[2]
21b S. aureus2[5]
21d S. aureus1[5]

Experimental Protocols

This section provides a detailed methodology for a key synthetic transformation.

Synthesis of 6-isopropyl-3-pyridinol from 2-carbomethoxy-5-isopropylfuran

This protocol is adapted from the transformation of furans into pyridinols.

Step 1: Electrolysis and Amination A solution of 2-carbomethoxy-5-isopropylfuran in methanol is subjected to electrolysis to yield the corresponding 2,5-dimethoxy-2,5-dihydrofuran derivative. This intermediate is then treated with ammonia in methanol, followed by reduction with a suitable reducing agent like lithium aluminum hydride, to afford 2,5-dimethoxy-2-aminomethyl-5-isopropyl-2,5-dihydrofuran.

Step 2: Hydrolysis and Cyclization The dihydrofuran derivative from Step 1 is hydrolyzed under acidic conditions (e.g., aqueous HCl). This unmasks the 1,4-dicarbonyl functionality, which then undergoes spontaneous intramolecular condensation to form the pyridine ring, yielding 6-isopropyl-3-pyridinol.

Signaling Pathways and Logical Relationships

The biological effects of substituted pyridin-3-ols are often mediated through their interaction with specific cellular signaling pathways.

anticancer_pathway Pyridin-3-ol Derivative Pyridin-3-ol Derivative p53 p53 Pyridin-3-ol Derivative->p53 Upregulates JNK JNK Pyridin-3-ol Derivative->JNK Upregulates Cyclin D1 Cyclin D1 Pyridin-3-ol Derivative->Cyclin D1 Downregulates p21 p21 p53->p21 Activates G2/M Arrest G2/M Arrest p21->G2/M Arrest Induces Apoptosis Apoptosis JNK->Apoptosis Induces

Caption: Anticancer mechanism of certain pyridin-3-ol derivatives.

antibacterial_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Alkyl Pyridinol Synthesis Alkyl Pyridinol Synthesis MIC Determination MIC Determination Alkyl Pyridinol Synthesis->MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination Membrane Disruption Assay Membrane Disruption Assay MBC Determination->Membrane Disruption Assay Antibacterial Activity Antibacterial Activity Membrane Disruption Assay->Antibacterial Activity

Caption: Experimental workflow for antibacterial evaluation.

Structure-Activity Relationships (SAR)

The biological activity of substituted pyridin-3-ols is highly dependent on the nature and position of the substituents on the pyridine ring.

  • Anticancer Activity: For some series of anticancer pyridin-3-ol derivatives, the presence of specific substituents, such as dimethoxyphenyl and methylenedioxyphenyl groups, has been shown to be crucial for activity.[1] The substitution pattern on the pyridine ring can significantly influence the IC50 values.

  • Antibacterial Activity: In the case of alkyl pyridinols, the position of the nitrogen atom within the pyridinol ring and the presence of a halogen, such as bromine, can significantly impact the minimum inhibitory concentration (MIC) against bacterial strains.[2] The length and nature of the alkyl chain also play a role in the antibacterial potency.

Conclusion

Substituted pyridin-3-ols continue to be a rich source of inspiration for the design and development of new therapeutic agents. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures that this scaffold will remain a key area of focus for medicinal chemists and drug discovery scientists. Further exploration of the structure-activity relationships and the elucidation of the precise molecular targets and signaling pathways will undoubtedly lead to the discovery of novel and effective drugs for a range of human diseases.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-Bromo-6-iodopyridin-3-ol based on available data for this compound and structurally similar chemicals. Due to the limited publicly available experimental data for this specific compound, researchers must exercise extreme caution and perform their own risk assessments prior to use. This guide is intended for informational purposes and should be supplemented with institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) from the supplier.

Chemical and Physical Properties

This compound is a halogenated pyridinol derivative. Its structure, containing bromine, iodine, and a hydroxyl group on a pyridine ring, suggests its potential as a versatile building block in medicinal chemistry and organic synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₅H₃BrINO[1][2]
Molecular Weight 299.89 g/mol [1][2]
CAS Number 129611-32-1[1]
Appearance White to Brown powder/crystal
Purity Typically >95.0% to ≥98%[1][2]
Synonyms 2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol[2]

Hazard Identification and Classification

Table 2: Inferred GHS Hazard Classification

Hazard ClassHazard StatementSource (based on analogous compounds)
Acute Toxicity, OralH302: Harmful if swallowed[3][4]
Skin Corrosion/IrritationH315: Causes skin irritation[3][4][5]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[3][4][5]
Acute Toxicity, InhalationH332: Harmful if inhaled[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritation[3][4][5]

Hazard Pictograms (Anticipated):

alt text
alt text

Signal Word (Anticipated): Warning or Danger

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls
  • Fume Hood: All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Hand Protection: Chemically resistant gloves such as nitrile or neoprene should be worn.[6] Breakthrough times should be considered for prolonged handling.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1]

General Handling Protocol
  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for handling the compound.

  • Weighing: Weigh the solid compound in the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Reactions: Conduct all reactions in a closed or contained system within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Designate handling area in fume hood prep1->prep2 handle1 Weigh solid in fume hood prep2->handle1 handle2 Prepare solutions handle1->handle2 handle3 Conduct reaction handle2->handle3 clean1 Decontaminate surfaces and equipment handle3->clean1 clean2 Dispose of waste properly clean1->clean2 clean3 Wash hands thoroughly clean2->clean3 G compound This compound hazards Potential Hazards (Inferred from Structure) compound->hazards controls Engineering Controls (Fume Hood) hazards->controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) hazards->ppe safe_handling Safe Handling Achieved controls->safe_handling ppe->safe_handling exposure Exposure Event first_aid First Aid Measures exposure->first_aid safe_handling->exposure Failure of Controls

References

Stability and Storage of 2-Bromo-6-iodopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of 2-Bromo-6-iodopyridin-3-ol, a key intermediate in pharmaceutical synthesis. Given the absence of extensive public data on this specific molecule, this document synthesizes general best practices for halogenated pyridinols and outlines experimental protocols based on the International Council for Harmonisation (ICH) guidelines for stability testing of drug substances.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on information from suppliers and safety data sheets for structurally related compounds, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Refrigerated (0°C to 10°C) or Room TemperatureSome suppliers suggest room temperature, while others recommend refrigeration for similar compounds[1][2][3]. Refrigeration is generally preferred for long-term storage to minimize potential degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)The compound is noted to be air-sensitive[1]. An inert atmosphere prevents oxidative degradation.
Light Protect from lightHalogenated organic compounds and pyridinol derivatives can be sensitive to light, which may catalyze degradation[2].
Moisture Store in a dry environment with the container tightly sealedThe compound is a solid, and moisture can lead to hydrolysis or other degradation pathways. A tightly sealed container prevents moisture ingress[2].
Ventilation Store in a well-ventilated areaThis is a general safety precaution for handling chemical reagents[4].

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, its structure suggests susceptibility to several degradation mechanisms. Understanding these potential pathways is essential for designing robust stability studies and analytical methods.

  • Oxidation: The pyridinol ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. The presence of electron-donating hydroxyl group may activate the ring towards oxidation.

  • Hydrolysis: Although generally stable, under certain pH and temperature conditions, the bromo or iodo substituents could be susceptible to hydrolysis, leading to the formation of the corresponding hydroxypyridine derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-halogen bonds, generating radical species that can initiate a cascade of degradation reactions.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific products would depend on the conditions, but could involve dehalogenation or ring opening.

Below is a conceptual diagram illustrating the relationship between environmental factors and the potential degradation of this compound.

G Potential Degradation Influences cluster_conditions Environmental Factors cluster_compound Compound cluster_degradation Potential Degradation Pathways Temperature Temperature Thermal Thermal Degradation Temperature->Thermal Light Light (UV) Photo Photodegradation Light->Photo Oxygen Oxygen (Air) Oxidative Oxidative Degradation Oxygen->Oxidative Moisture Moisture (Humidity) Hydrolytic Hydrolytic Degradation Moisture->Hydrolytic Compound This compound Compound->Thermal Compound->Photo Compound->Oxidative Compound->Hydrolytic

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Testing

A comprehensive stability testing program is essential to establish a re-test period or shelf life for this compound. The following protocols are based on the ICH Q1A(R2) guidelines for stability testing of new drug substances[4][5].

Long-Term Stability Study

This study is designed to evaluate the stability of the compound under recommended storage conditions.

Table 2: Protocol for Long-Term Stability Study

ParameterCondition
Storage Condition 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH
Duration Minimum of 12 months
Testing Frequency Every 3 months for the first year, every 6 months for the second year, and annually thereafter[4][6][7].
Batches At least three primary batches
Container Closure System Same as proposed for storage and distribution
Accelerated Stability Study

This study is designed to accelerate the chemical degradation and physical changes of the compound by subjecting it to elevated temperature and humidity.

Table 3: Protocol for Accelerated Stability Study

ParameterCondition
Storage Condition 40°C ± 2°C / 75% RH ± 5% RH[8][9][10]
Duration Minimum of 6 months
Testing Frequency A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months)[4][6][7].
Batches At least three primary batches
Container Closure System Same as proposed for storage and distribution
Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Table 4: Protocol for Forced Degradation Studies

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at room temperature and 60°C for up to 7 days.
Base Hydrolysis 0.1 M NaOH at room temperature and 60°C for up to 7 days.
Oxidation 3% H₂O₂ at room temperature for up to 7 days.
Thermal Degradation Dry heat at a temperature significantly higher than the accelerated storage condition (e.g., 80°C) for up to 7 days.
Photostability Expose the solid material and a solution to a light source conforming to ICH Q1B guidelines.

The workflow for a comprehensive stability assessment is outlined in the diagram below.

G Stability Assessment Workflow start Start: this compound Batches storage Place in Stability Chambers start->storage forced_deg Forced Degradation Studies start->forced_deg long_term Long-Term Study (25°C/60%RH or 5°C) storage->long_term accelerated Accelerated Study (40°C/75%RH) storage->accelerated sampling Sample at Predetermined Time Points long_term->sampling accelerated->sampling analysis Analytical Testing (Assay, Purity, etc.) forced_deg->analysis sampling->analysis data_eval Data Evaluation and Trending analysis->data_eval report Establish Storage Conditions and Re-test Period data_eval->report

Caption: Workflow for stability testing of this compound.

Analytical Methodology

A validated, stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique. The method should be able to separate the intact this compound from its potential degradation products.

Key considerations for the analytical method include:

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability of the method to elicit test results that are directly, or by a well-defined mathematical transformation, proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower levels of analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity using the method as written.

  • Robustness: A measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters.

Conclusion

While specific stability data for this compound is not widely published, a robust understanding of its potential instabilities can be derived from its chemical structure and by following established international guidelines. For optimal stability, the compound should be stored under refrigerated or controlled room temperature conditions, protected from light, moisture, and air. A comprehensive stability testing program, including long-term, accelerated, and forced degradation studies, is essential to fully characterize its stability profile and to ensure the quality and reliability of this important chemical intermediate in research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] For dihalogenated substrates such as 2-bromo-6-iodopyridin-3-ol, the significant difference in the reactivity of the carbon-halogen bonds allows for selective functionalization. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, enabling the preferential coupling at the more reactive carbon-iodine bond.[3][4]

This document provides detailed application notes and protocols for the regioselective Sonogashira reaction of this compound, focusing on the selective coupling at the 6-position to yield 2-bromo-6-alkynylpyridin-3-ol derivatives. These products are valuable intermediates for further functionalization at the less reactive C-Br bond, allowing for the synthesis of diverse and complex substituted pyridine derivatives.

Regioselectivity

The Sonogashira coupling of this compound is expected to proceed with high regioselectivity at the C-6 position, which is bonded to the iodine atom. This selectivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, leading to a faster oxidative addition to the palladium(0) catalyst.[3][5] By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve high yields of the mono-alkynylated product while leaving the C-Br bond intact for subsequent transformations.[4][6]

Reaction Conditions Overview

A variety of reaction conditions can be employed for the Sonogashira coupling of this compound. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. Both traditional copper-catalyzed and copper-free conditions have been successfully applied in Sonogashira reactions.[1][3]

Table 1: Typical Reaction Parameters for Copper-Catalyzed Sonogashira Coupling

ComponentExampleTypical Loading/EquivalentsPurpose
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%Primary catalyst for C-C bond formation.
Copper Co-catalystCuI2-10 mol%Facilitates the formation of the copper acetylide intermediate.[7]
BaseTriethylamine (Et₃N), Diisopropylamine (DIPEA)2.0 - 3.0 equiv.Neutralizes the hydrogen halide formed and deprotonates the terminal alkyne.[8]
SolventTetrahydrofuran (THF), Dimethylformamide (DMF)-Solubilizes reactants and facilitates the reaction.
Terminal AlkynePhenylacetylene, Trimethylsilylacetylene1.1 - 1.5 equiv.Coupling partner. A slight excess is used to drive the reaction to completion.[6]
TemperatureRoom Temperature to 65 °C-Milder temperatures favor selective coupling at the C-I bond.[6]

Table 2: Typical Reaction Parameters for Copper-Free Sonogashira Coupling

ComponentExampleTypical Loading/EquivalentsPurpose
Palladium CatalystPd(P(t-Bu)₃)₂2 mol%Highly active catalyst that does not require a copper co-catalyst.
BasePotassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)2.0 equiv.Base for the deprotonation of the terminal alkyne.
SolventToluene, Dioxane-Anhydrous and degassed solvent is crucial for reaction success.
Terminal AlkyneVarious aryl and alkyl alkynes1.2 - 1.5 equiv.Coupling partner.
Temperature60 - 100 °C-Higher temperatures may be required in the absence of a copper co-catalyst.

Experimental Workflow

The general workflow for a Sonogashira coupling reaction involves the careful preparation of the reaction mixture under an inert atmosphere to prevent the degradation of the catalyst and unwanted side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[6]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, Pd Catalyst, CuI (if applicable), and Base to a dry Schlenk flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add anhydrous, degassed solvent B->C D Add terminal alkyne C->D E Stir at specified temperature D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous work-up G->H I Purification by column chromatography H->I

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective Buchwald-Hartwig amination of 2-Bromo-6-iodopyridin-3-ol. This versatile reaction enables the strategic introduction of nitrogen-based functional groups, a critical step in the synthesis of novel compounds for pharmaceutical and materials science research.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has gained widespread use due to its broad substrate scope and tolerance of various functional groups.[1] In the context of drug development, the synthesis of substituted pyridinols is of significant interest as this scaffold is present in numerous biologically active molecules.

The substrate, this compound, offers a unique opportunity for regioselective functionalization due to the differential reactivity of the two halogen atoms. The established reactivity trend for halogens in the Buchwald-Hartwig amination is I > Br > Cl.[3] This principle allows for the selective amination at the C-6 position, where the iodo group is located, while leaving the bromo group at the C-2 position intact for subsequent transformations. The hydroxyl group at the C-3 position may also influence the electronic properties of the pyridine ring and the reactivity of the halogen substituents.[3]

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated pyridines is primarily dictated by the relative rates of the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst.[3] The energy barrier for this crucial step follows the trend C-I < C-Br < C-Cl.[3] Consequently, the iodo substituent is the most reactive, making it the preferred site for amination under carefully controlled conditions.

Experimental Protocols

This section outlines a general procedure for the selective mono-amination of this compound at the C-6 position. For specific amines, optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be required.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Schlenk flask or microwave reaction vessel

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

General Procedure for Selective Mono-amination at the C-6 Position:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1 equivalent), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-2.4 equivalents relative to palladium) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[4]

  • Reagent Addition: Add the base (e.g., 1.5-2.5 equivalents) to the flask. Seal the flask with a septum.[4]

  • Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the starting material) via syringe, followed by the amine (1.0-1.5 equivalents).[3][4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired 2-bromo-6-aminopyridin-3-ol.[3]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound. Please note that these are representative examples, and actual yields may vary depending on the specific amine and precise reaction conditions.

Table 1: Typical Conditions for Selective Mono-amination of this compound

ParameterConditionReference
Substrate This compound-
Amine Primary or Secondary Amine (1.0-1.5 eq.)[3][4]
Catalyst Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)[3][5]
Ligand Xantphos or BINAP (1.2-2.4 eq. to Pd)[5][6]
Base Cs₂CO₃ or K₃PO₄ (1.5-2.5 eq.)[3][5]
Solvent Dioxane or Toluene (0.1-0.2 M)[3]
Temperature 80 - 110 °C[3][4]
Reaction Time 4 - 24 hours[6]

Table 2: Expected Products and Potential Byproducts

Position of AminationExpected ProductPotential ByproductsNotes
C-6 (Iodo) 2-Bromo-6-aminopyridin-3-ol2,6-Diaminopyridin-3-ol, Hydrodeiodination productSelective mono-amination is favored under controlled conditions.
C-2 (Bromo) 6-Iodo-2-aminopyridin-3-ol-Less favored due to lower reactivity of the C-Br bond.
Di-substitution 2,6-Diaminopyridin-3-ol-Can occur with excess amine, higher temperatures, or longer reaction times.

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Pd Catalyst, Ligand, and Base to Schlenk Flask B 2. Add Anhydrous, Degassed Solvent and Amine A->B C 3. Heat Mixture (80-110 °C) B->C D 4. Monitor Progress (TLC, LC-MS) C->D E 5. Cool, Dilute, and Filter D->E F 6. Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Isolated Product: 2-Bromo-6-aminopyridin-3-ol H->I

Caption: Experimental workflow for the selective Buchwald-Hartwig amination.

Regioselectivity_Pathway cluster_conditions Buchwald-Hartwig Conditions (Pd Catalyst, Ligand, Base) Start This compound + Amine Major_Product Major Product: 2-Bromo-6-aminopyridin-3-ol Start->Major_Product Favored Pathway (Reaction at C-I) Minor_Product Minor Product: 6-Iodo-2-aminopyridin-3-ol Start->Minor_Product Disfavored Pathway (Reaction at C-Br) Disub_Product Potential Byproduct: 2,6-Diaminopyridin-3-ol Major_Product->Disub_Product Further Reaction

Caption: Regioselectivity of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Selective Functionalization of the C-6 Iodo Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the selective functionalization of the C-6 iodo position of purine and pyrimidine nucleosides. The C-6 position is a critical site for modification in the development of therapeutic agents, and the iodo group serves as a versatile handle for introducing a wide range of chemical diversity through various cross-coupling reactions. The following sections detail established methodologies, including Palladium-catalyzed Sonogashira, Suzuki, Heck, and Buchwald-Hartwig reactions, which are instrumental in the synthesis of novel nucleoside analogues for drug discovery and development.

Sonogashira Coupling for the Synthesis of C-6 Alkynylpurine Nucleosides

The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of nucleoside chemistry, the coupling of a C-6 iodo-purine with a terminal alkyne provides a direct route to C-6 alkynylpurine nucleosides, which are valuable intermediates and bioactive molecules. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[1][2]

Experimental Protocol:

Materials:

  • 6-Iodo-purine nucleoside (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Pd(PPh₃)₄ (0.05 - 0.1 eq)

  • Copper(I) iodide (CuI) (0.1 - 0.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a dry reaction flask, add the 6-iodo-purine nucleoside, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (DMF or THF) and the base (TEA or DIPEA).

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C-6 alkynylpurine nucleoside.

Quantitative Data Summary:
Entry6-Iodo-Purine SubstrateAlkyneCatalyst SystemSolventTemp (°C)Yield (%)
19-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-iodopurinePhenylacetylenePd(PPh₃)₄/CuIDMF2585-95
22'-Deoxy-6-iodoguanosine (protected)1-HexynePd(PPh₃)₄/CuITHF6070-85
36-Iodoadenosine (protected)TrimethylsilylacetylenePd(PPh₃)₄/CuIDMF2590-98

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Workflow:

Sonogashira_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 6-Iodo-purine Terminal Alkyne Base (TEA/DIPEA) Reaction_Vessel Inert Atmosphere (Ar/N₂) Stirring (RT - 80°C) Reactants->Reaction_Vessel Add Catalysts Pd(PPh₃)₄ CuI Catalysts->Reaction_Vessel Add Solvent Anhydrous DMF/THF Solvent->Reaction_Vessel Add Filtration Filter through Celite Reaction_Vessel->Filtration Completion Extraction Organic Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product C-6 Alkynylpurine Nucleoside Purification->Product

Caption: Workflow for Sonogashira Coupling.

Suzuki-Miyaura Coupling for the Synthesis of C-6 Aryl- and Vinylpurine Nucleosides

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[3][4] For C-6 iodo-purines, this reaction allows for the introduction of aryl and vinyl substituents, which are key pharmacophores in many drug candidates.[5]

Experimental Protocol:

Materials:

  • 6-Iodo-purine nucleoside (1.0 eq)

  • Aryl or vinyl boronic acid (1.5 - 2.0 eq)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 - 0.1 eq)

  • Aqueous sodium carbonate (Na₂CO₃) (2M solution) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane or a mixture of DMF and water

Procedure:

  • In a reaction vessel, dissolve the 6-iodo-purine nucleoside and the boronic acid in the chosen solvent system.

  • Add the palladium catalyst and the aqueous base.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to afford the C-6 substituted purine nucleoside.

Quantitative Data Summary:
Entry6-Iodo-Purine SubstrateBoronic AcidCatalystBaseSolventYield (%)
19-Benzyl-6-iodopurinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O88-96
22'-Deoxy-6-iodoadenosine (protected)4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O75-90
36-Iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine(E)-2-Phenylvinylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O65-80

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Logical Relationship Diagram:

Suzuki_Coupling Start 6-Iodo-Purine Nucleoside Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction Product C-6 Aryl/Vinyl-Purine Nucleoside Reaction->Product

Caption: Key components of the Suzuki-Miyaura coupling.

Heck Coupling for the Synthesis of C-6 Alkenylpurine Nucleosides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6][7] This method is particularly useful for installing alkenyl groups at the C-6 position of iodo-purines, leading to compounds with potential biological activities.[8]

Experimental Protocol:

Materials:

  • 6-Iodo-purine nucleoside (1.0 eq)

  • Alkene (e.g., acrylate, styrene) (1.5 - 2.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.1 eq)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (0.1 - 0.2 eq)

  • Base (e.g., triethylamine, sodium acetate) (1.5 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • Combine the 6-iodo-purine nucleoside, palladium acetate, phosphine ligand, and base in a reaction flask.

  • Add the anhydrous solvent and the alkene.

  • De-gas the mixture and heat to 80-120 °C under an inert atmosphere.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture and dilute it with a suitable organic solvent.

  • Filter the solution to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:
Entry6-Iodo-Purine SubstrateAlkeneCatalyst/LigandBaseSolventYield (%)
12',3',5'-Tri-O-acetyl-6-iodoadenosineMethyl acrylatePd(OAc)₂/PPh₃Et₃NDMF70-85
26-Iodo-9-methylpurineStyrenePd(OAc)₂/P(o-tolyl)₃NaOAcAcetonitrile60-75
32'-Deoxy-6-iodoinosine (protected)n-Butyl acrylatePd(OAc)₂Et₃NDMF65-80

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Signaling Pathway Analogy Diagram:

Heck_Reaction_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Iodo_Purine 6-Iodo-Purine Ox_Add Oxidative Addition Alkene Alkene Coordination Alkene Coordination Pd0 Pd(0) Pd0->Ox_Add Reacts with Iodo-Purine Ox_Add->Coordination Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination Red_Elim Reductive Elimination Elimination->Red_Elim Product C-6 Alkenylpurine Elimination->Product Red_Elim->Pd0 Regenerates

Caption: Simplified Heck reaction catalytic cycle.

Buchwald-Hartwig Amination for C-6 Aminopurine Nucleoside Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is highly effective for the synthesis of C-6 aminopurine nucleosides from C-6 iodo-purines and a wide variety of amines.[11]

Experimental Protocol:

Materials:

  • 6-Iodo-purine nucleoside (1.0 eq)

  • Primary or secondary amine (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 - 0.05 eq)

  • Phosphine ligand (e.g., BINAP, Xantphos) (0.04 - 0.1 eq)

  • Strong base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃)) (1.4 - 2.5 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst, phosphine ligand, and base.

  • Add the 6-iodo-purine nucleoside and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter through Celite, washing with the organic solvent.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Quantitative Data Summary:
Entry6-Iodo-Purine SubstrateAmineCatalyst/LigandBaseSolventYield (%)
16-Iodo-9-(β-D-ribofuranosyl)purine (protected)MorpholinePd₂(dba)₃/BINAPNaOt-BuToluene80-95
22'-Deoxy-6-iodoguanosine (protected)AnilinePd₂(dba)₃/XantphosCs₂CO₃Dioxane70-85
36-IodopurineBenzylaminePd₂(dba)₃/BINAPNaOt-BuToluene85-98

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Logical Relationship Diagram:

Buchwald_Hartwig Iodo_Purine 6-Iodo-Purine Nucleoside Reaction Buchwald-Hartwig Amination Iodo_Purine->Reaction Amine Primary/Secondary Amine Amine->Reaction Catalyst_System Pd Catalyst + Ligand (e.g., Pd₂(dba)₃/BINAP) Catalyst_System->Reaction Base Strong Base (e.g., NaOt-Bu) Base->Reaction Product C-6 Aminopurine Nucleoside Reaction->Product

Caption: Core components for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-iodopyridin-3-ol is a highly versatile heterocyclic building block in medicinal chemistry and pharmaceutical development. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond.[1][2] This inherent reactivity difference allows for predictable and regioselective functionalization, making it an ideal scaffold for the sequential introduction of diverse molecular fragments. This enables the efficient construction of complex, highly substituted pyridine derivatives which are key intermediates in the synthesis of various pharmaceutical agents.[3][4][5]

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to facilitate the synthesis of advanced pharmaceutical intermediates from this compound.

Application Notes: Regioselective Cross-Coupling Reactions

The primary advantage of this compound is the ability to selectively functionalize the 6-position (C-I) while leaving the 2-position (C-Br) intact for subsequent transformations.[1][6] This sequential approach is a powerful strategy for building molecular complexity.

G start This compound int1 6-Substituted-2-bromopyridin-3-ol (Intermediate 1) start->int1  Reaction 1 at C-I (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - Milder Conditions final 2,6-Disubstituted-pyridin-3-ol (Final Product) int1->final  Reaction 2 at C-Br (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - More Forcing Conditions

Sequential functionalization of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with a boronic acid or ester. It is widely used in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[7][8] For this compound, the initial Suzuki coupling will preferentially occur at the C-I position.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

ParameterCondition for C-6 (Iodide) CouplingCondition for C-2 (Bromide) CouplingNotes
Aryl Boronic Acid 1.1 - 1.5 equivalents1.2 - 2.0 equivalentsExcess boronic acid can drive the reaction to completion.[9]
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Choice of catalyst and ligand is critical for efficiency.[7][9]
Ligand SPhos, XPhos, or PPh₃ (4-10 mol%)RuPhos, XPhos, or other biaryl phosphines (4-10 mol%)Ligands can enhance catalyst stability and activity.[7]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equivalents)K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents)The base is crucial for the transmetalation step.[8]
Solvent System 1,4-Dioxane/H₂O (4:1) or TolueneToluene or 1,4-DioxaneSolvents must be anhydrous and degassed.[1]
Temperature 60 - 90 °C90 - 110 °CHigher temperatures are generally needed for C-Br bond activation.[2]
Typical Yield 80 - 95%70 - 90%Yields are substrate-dependent and based on similar systems.[2]
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is instrumental in synthesizing alkynyl-substituted heterocycles, which are prevalent in many pharmaceutical compounds. The greater reactivity of the C-I bond allows for selective alkynylation at the 6-position under milder conditions than those required for the C-Br bond.[2][11]

Data Presentation: Representative Sonogashira Coupling Conditions

ParameterCondition for C-6 (Iodide) CouplingCondition for C-2 (Bromide) CouplingNotes
Terminal Alkyne 1.1 - 1.5 equivalents1.2 - 2.0 equivalentsSubstrate scope includes both aryl and alkyl alkynes.[12]
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₂Cl₂ (3-5 mol%) or Pd₂(dba)₃ (3-5 mol%)A palladium(0) species is the active catalyst.[13]
Copper Co-catalyst CuI (5-10 mol%)CuI (5-10 mol%)Copper(I) is a standard co-catalyst, but copper-free methods exist.[10][12]
Ligand PPh₃ (4-10 mol%)P(t-Bu)₃ or other electron-rich phosphines (6-10 mol%)Ligand choice can be critical, especially for less reactive bromides.[14]
Base Et₃N or Diisopropylamine (DIPA)Et₃N or K₂CO₃The amine often serves as both the base and a solvent.[13]
Solvent System THF or DMFDMF or TolueneAnhydrous conditions are typically required.[14]
Temperature Room Temperature - 60 °C60 - 100 °CAryl bromides require more thermal energy to react.[13]
Typical Yield 85 - 98%65 - 85%Yields are based on data for similar halopyridines.[2][12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[15] This reaction is a powerful tool for synthesizing aniline and arylamine derivatives, which are common motifs in pharmaceuticals. The regioselectivity follows the established trend of I > Br > Cl, enabling selective amination at the C-6 position of the pyridine ring.[6]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

ParameterCondition for C-6 (Iodide) CouplingCondition for C-2 (Bromide) CouplingNotes
Amine 1.1 - 1.5 equivalents (Primary or Secondary)1.2 - 2.0 equivalents (Primary or Secondary)A wide range of amines can be used.[6][16]
Palladium Catalyst Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-3 mol%)Pd₂(dba)₃ (2-4 mol%)Pre-catalysts are often used for improved activity.
Ligand BINAP, XPhos, or RuPhos (2-6 mol%)XPhos, RuPhos, or other sterically hindered biaryl phosphines (4-8 mol%)The choice of ligand is crucial for preventing side reactions.[16][17]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents)NaOtBu or LHMDS (1.5-2.5 equivalents)A strong, non-nucleophilic base is required.[6]
Solvent System Toluene or 1,4-DioxaneToluene or 1,4-DioxaneAnhydrous, deoxygenated solvents are essential.[16]
Temperature 80 - 100 °C100 - 120 °CC-Br amination requires higher temperatures.[6]
Typical Yield 75 - 95%70 - 90%Yields are extrapolated from similar dihalopyridine systems.[2]

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents, especially palladium catalysts and phosphine ligands, should be handled with care. Solvents should be anhydrous and degassed where specified.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand C Add Anhydrous, Degassed Solvent D Degas Mixture (N₂ or Ar bubbling) E Heat to Reaction Temp under Inert Atmosphere F Cool to RT & Quench Reaction E->F G Liquid-Liquid Extraction H Dry Organic Layer (e.g., Na₂SO₄) I Concentrate in vacuo J Purify via Column Chromatography K TLC / LC-MS J->K L NMR / HRMS

General experimental workflow for cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol describes the coupling of an arylboronic acid at the C-6 position (C-I bond).

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[8]

    • Add the anhydrous 1,4-dioxane and degassed water via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

    • Once complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-6-arylpyridin-3-ol intermediate.[7]

Protocol 2: Selective Sonogashira Coupling at the C-6 Position

This protocol details the coupling of a terminal alkyne at the C-6 position.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • Triethylamine (Et₃N) (5 mL)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[13]

    • Add anhydrous THF and triethylamine via syringe.

    • Add the terminal alkyne dropwise to the stirred solution at room temperature.

    • Stir the reaction at room temperature or heat to 50 °C if necessary.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-bromo-6-alkynylpyridin-3-ol.[13]

Protocol 3: Selective Buchwald-Hartwig Amination at the C-6 Position

This protocol outlines the amination of the C-6 position with a primary or secondary amine.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (10 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.

    • Add Pd₂(dba)₃, XPhos, and this compound.[16]

    • Evacuate and backfill the flask with inert gas.

    • Add anhydrous toluene, followed by the amine.

    • Heat the reaction mixture to 90-100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-24 hours).[6]

    • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to obtain the 6-amino-2-bromopyridin-3-ol product.[16]

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, using the Suzuki-Miyaura reaction as an example. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X ox_add Oxidative Addition label_oa pd_r_b R¹-Pd(II)L₂-R² pd_complex->pd_r_b R²-B(OR)₂ (Base) transmetal Transmetalation label_t reduct Reductive Elimination label_re pd_r_b->pd0 R¹-R²

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 2-Bromo-6-iodopyridin-3-ol as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors that are both potent and selective is a central goal for medicinal chemists. The strategic design of these inhibitors often relies on molecular scaffolds that can be readily and selectively functionalized to explore structure-activity relationships (SAR). 2-Bromo-6-iodopyridin-3-ol is an emerging heterocyclic building block that offers significant potential for the synthesis of novel kinase inhibitors.

This trifunctional scaffold presents a unique combination of features:

  • A pyridin-3-ol core , which can act as a crucial hydrogen bond donor and acceptor, mimicking the adenine moiety of ATP and forming key interactions with the kinase hinge region.[1][2]

  • Two distinct halogen atoms at positions 2 and 6, bromine and iodine , which provide orthogonal handles for regioselective diversification. The greater reactivity of the carbon-iodine bond over the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled introduction of various substituents.[3][4]

These characteristics make this compound an attractive starting material for generating libraries of 2,6-disubstituted pyridin-3-ol derivatives to probe the ATP-binding site of various kinases and develop inhibitors with improved potency and selectivity profiles.

Rationale for Kinase Inhibitor Design

The design of ATP-competitive kinase inhibitors (Type I and Type II) hinges on the effective occupation of the adenine-binding pocket.[5][6] A key interaction within this pocket is the formation of hydrogen bonds with the backbone of the "hinge" region, which connects the N- and C-lobes of the kinase domain.[2][7] The pyridin-3-ol motif is well-suited to act as a hinge-binder. The nitrogen atom can accept a hydrogen bond, while the adjacent hydroxyl group can donate one, effectively mimicking the interaction pattern of the adenine base of ATP.[1]

The true synthetic utility of this compound lies in its capacity for sequential, regioselective functionalization. This allows for a modular approach to inhibitor design:

  • Selective C6-Functionalization : The more reactive C-I bond can be selectively targeted in Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups. These groups can extend into the solvent-exposed region or target specific sub-pockets of the kinase, influencing selectivity and potency.

  • Subsequent C2-Functionalization : The remaining C-Br bond can then be subjected to a second cross-coupling reaction, allowing for the introduction of a different substituent that can probe other regions of the ATP-binding site, such as the area near the "gatekeeper" residue.

This stepwise approach enables the systematic exploration of SAR and the fine-tuning of pharmacological properties.

Proposed Synthetic Strategy & Workflow

The development of kinase inhibitors from this compound typically begins with a regioselective cross-coupling reaction at the C6 position, leveraging the higher reactivity of the iodo group. This is followed by a second coupling at the C2 position.

G cluster_start Starting Material cluster_step1 Step 1: Regioselective C6 Coupling cluster_intermediate Intermediate cluster_step2 Step 2: C2 Diversification cluster_final Final Product cluster_screening Screening Cascade Start This compound Step1_Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Start->Step1_Suzuki Step1_Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Step1_Sonogashira Intermediate 2-Bromo-6-substituted-pyridin-3-ol Step1_Suzuki->Intermediate Step1_Sonogashira->Intermediate Step2_Coupling Suzuki or Sonogashira Coupling Intermediate->Step2_Coupling Final_Product 2,6-Disubstituted Pyridin-3-ol (Kinase Inhibitor Candidate) Step2_Coupling->Final_Product Screening Biochemical & Cellular Assays (e.g., Kinase-Glo, Western Blot) Final_Product->Screening G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Potential Inhibitor (Derived from This compound) Inhibitor->RAF Inhibitor->MEK

References

Application Notes and Protocols: Palladium Catalyst Selection for Selective C-I vs. C-Br Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. A common challenge in the synthesis of complex molecules is the selective functionalization of polyhalogenated substrates, where different carbon-halogen bonds exhibit varying reactivities. The ability to selectively activate a C-I bond in the presence of a C-Br bond is of significant synthetic utility, allowing for sequential and site-specific modifications of organic scaffolds. This document provides detailed application notes, comparative data, and experimental protocols for the selection of palladium catalysts to achieve high selectivity for C-I bond activation over C-Br bond activation.

The chemoselectivity of palladium-catalyzed reactions is intricately governed by the electronic and steric properties of the ligands coordinated to the palladium center, as well as the reaction conditions.[1][2] Generally, the order of reactivity for carbon-halogen bonds towards oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[3] This inherent reactivity difference can be exploited and enhanced through judicious catalyst selection.

Catalyst Selection Logic

The selective activation of a C-I bond over a C-Br bond hinges on the kinetics of the oxidative addition step in the catalytic cycle. The choice of palladium precursor and, more critically, the ancillary ligand, can modulate the reactivity of the palladium catalyst to favor the cleavage of the weaker C-I bond.

Catalyst_Selection_Logic cluster_0 Substrate cluster_1 Catalyst System cluster_2 Reaction Conditions cluster_3 Selectivity Outcome Substrate Aryl/Heteroaryl with C-I and C-Br bonds CI_Activation Selective C-I Bond Activation Substrate->CI_Activation Pd_Source Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Pd_Source->CI_Activation Ligand Ancillary Ligand (e.g., Phosphines, NHCs) Ligand->CI_Activation Critical for Selectivity Base Base (e.g., Cs2CO3, K3PO4) Base->CI_Activation Solvent Solvent (e.g., Toluene, Dioxane) Solvent->CI_Activation Temperature Temperature Temperature->CI_Activation CBr_Activation C-Br Bond Activation (Minimized)

Caption: Logical workflow for achieving selective C-I bond activation.

Data Summary: Catalyst Systems for Selective C-I vs. C-Br Coupling

The following tables summarize quantitative data from the literature for the selective Suzuki-Miyaura coupling of substrates containing both C-I and C-Br bonds.

Table 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product (Yield %)Selectivity (C-I:C-Br)
1Pd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O8024-Bromo-4'-methylbiphenyl (95%)>99:1
2Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄Toluene100124-Bromo-4'-phenylbiphenyl (92%)>98:2
3PdCl₂(PPh₃)₂ (2.0)-Na₂CO₃DME/H₂O8064-Bromo-4'-methoxybiphenyl (88%)95:5

Data synthesized from literature reports for illustrative purposes.[4]

Table 2: Ligand Effects on C-I vs. C-Br Selectivity in Amination Reactions

EntrySubstratePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)C-I Product Yield (%)C-Br Product Yield (%)
11-Bromo-4-iodobenzenePd₂(dba)₃ (1.0)Xantphos (2.0)NaOt-BuToluene801694<5
21-Bromo-4-iodobenzenePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃Dioxane100248510

Data synthesized from literature reports for illustrative purposes.[5]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene with 4-Methylphenylboronic Acid

This protocol is based on a highly selective C(sp²)-Br bond coupling reaction methodology.[4]

Materials:

  • 1-Bromo-4-iodobenzene

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 mmol, 282.9 mg), 4-methylphenylboronic acid (1.1 mmol, 149.6 mg), and cesium carbonate (2.0 mmol, 651.6 mg).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.002 mmol, 0.45 mg) and PCy₃·HBF₄ (0.004 mmol, 1.47 mg) in 1 mL of toluene.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add 4 mL of toluene and 0.4 mL of water to the reaction flask.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 4-bromo-4'-methylbiphenyl.

Mechanistic Considerations: The Role of the Ligand

The selectivity for C-I over C-Br bond activation is primarily influenced by the oxidative addition step of the palladium catalytic cycle. Electron-rich and sterically bulky ligands generally accelerate the oxidative addition of aryl halides. However, for achieving high selectivity between C-I and C-Br, a nuanced balance is required.

Oxidative_Addition_Selectivity cluster_0 Catalytic Cycle: Oxidative Addition Pd0L2 Pd(0)L₂ TS_I [Ar-I-Pd(0)L₂]‡ Pd0L2->TS_I + Ar-I TS_Br [Ar-Br-Pd(0)L₂]‡ Pd0L2->TS_Br + Ar-Br Aryl_Halide Ar-I / Ar-Br PdII_I Ar-Pd(II)(I)L₂ TS_I->PdII_I Lower ΔG‡ (Faster Rate) PdII_Br Ar-Pd(II)(Br)L₂ TS_Br->PdII_Br Higher ΔG‡ (Slower Rate)

Caption: Energy profile of selective oxidative addition.

Ligands like bulky trialkylphosphines (e.g., PCy₃) or specialized biaryl phosphines (e.g., SPhos, Xantphos) can create a sterically demanding environment around the palladium center.[1][5] This steric hindrance can amplify the inherent reactivity difference between the longer, more accessible C-I bond and the shorter, less accessible C-Br bond, leading to a greater differentiation in the activation energies for their respective oxidative additions.

Conclusion

The selective activation of a C-I bond in the presence of a C-Br bond is a powerful tool in organic synthesis, enabling stepwise functionalization of dihalogenated compounds. The key to achieving high selectivity lies in the careful selection of the palladium catalyst system, particularly the ancillary ligand. By employing sterically hindered and electron-rich phosphine ligands, researchers can significantly enhance the inherent preference for C-I bond oxidative addition. The protocols and data presented herein provide a practical guide for scientists and professionals in the field to effectively implement these selective transformations in their synthetic endeavors.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-iodopyridin-3-ol is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a hydroxyl group and two different halogen atoms (bromine and iodine) on a pyridine core allows for a series of selective derivatizations. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions, enables regioselective functionalization. This document provides detailed protocols for the derivatization of this compound via four key synthetic pathways: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Williamson ether synthesis.

The general order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This allows for the selective functionalization of the C-I bond at the 6-position under milder conditions, leaving the C-Br bond at the 2-position available for subsequent transformations.[1][2] The hydroxyl group at the 3-position can also be derivatized, for instance, through etherification.

I. Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction can be performed selectively at the more reactive C-I bond.

Experimental Protocol

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane1001080-90
33-Pyridinylboronic acidPd(PPh₃)₄ (4)K₃PO₄DMF1101675-85
42-Thiopheneboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene100888-96

Yields are estimated based on similar reactions reported in the literature for dihalopyridines and may require optimization for this specific substrate.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Pd Catalyst A->B C Add Degassed Solvent under Inert Atmosphere B->C D Heat and Stir (80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J 6-Aryl-2-bromopyridin-3-ol

Suzuki-Miyaura Coupling Experimental Workflow

II. Regioselective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It is highly effective for the regioselective amination of this compound at the 6-position.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalysts)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.012-0.06 equiv.) to an oven-dried Schlenk tube.

  • Add the base (1.5-2.0 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the tube, remove from the glovebox, and add the amine (1.2 equiv.) and the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XPhos (2/4)NaOt-BuToluene1001280-90
2MorpholinePd(OAc)₂/BINAP (3/4.5)K₃PO₄1,4-Dioxane1101875-85
3n-ButylamineBrettPhos Pd G3 (2)LiHMDSTHF80685-95
4IndolePd₂(dba)₃/Xantphos (2/4)Cs₂CO₃1,4-Dioxane1202470-80

Yields are estimated based on analogous reactions on halopyridines and may require optimization. The unprotected hydroxyl group may be deprotonated by strong bases like NaOt-Bu, which can influence the reaction.[3][4]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - Pd Precatalyst - Ligand - Base - this compound B Add Amine and Degassed Solvent A->B C Heat and Stir (80-120 °C) B->C D Monitor by TLC/LC-MS C->D E Cool and Filter D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I 6-Amino-2-bromopyridin-3-ol

Buchwald-Hartwig Amination Experimental Workflow

III. Regioselective C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly effective for the selective alkynylation at the 6-position of this compound.[5]

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., PPh₃)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (iPr₂NH))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), the ligand (if required), and CuI (0.05-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne (1.2-1.5 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF25685-95
21-HexynePd(OAc)₂/PPh₃ (2/4)CuI (5)iPr₂NHDMF50880-90
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (6)Et₃NToluene401090-98
4Propargyl alcoholPd(PPh₃)₂Cl₂ (4)CuI (8)Et₃NDMF601270-80

Yields are based on analogous reactions and may require optimization. The acidity of the hydroxyl group should be considered with the choice of base.[5]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Pd Catalyst & CuI B Add Solvent, Base, and Terminal Alkyne under Inert Atmosphere A->B C Stir at RT or with Heating (25-60 °C) B->C D Monitor by TLC/LC-MS C->D E Dilute and Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H 6-Alkynyl-2-bromopyridin-3-ol

Sonogashira Coupling Experimental Workflow

IV. O-Alkylation via Williamson Ether Synthesis

The hydroxyl group of this compound can be alkylated to form ethers using the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Anhydrous aprotic solvent (e.g., DMF, THF, acetonitrile)

Procedure:

  • To a stirred suspension of the base (1.2-1.5 equiv.) in the anhydrous solvent, add this compound (1.0 equiv.) at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1-1.3 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Data Presentation: Williamson Ether Synthesis

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Methyl iodide | NaH | THF | 25 | 4 | 90-98 | | 2 | Benzyl bromide | K₂CO₃ | DMF | 50 | 6 | 85-95 | | 3 | Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | 60 | 8 | 80-90 | | 4 | Allyl bromide | K₂CO₃ | Acetone | 40 | 5 | 88-96 |

Yields are estimated based on general Williamson ether synthesis protocols and may require optimization.

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Formation cluster_reaction Alkylation cluster_workup Workup & Purification A Add this compound to Base in Anhydrous Solvent B Stir at RT A->B C Add Alkyl Halide at 0 °C B->C D Stir at RT or Heat C->D E Monitor by TLC D->E F Quench with Water E->F G Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J 3-Alkoxy-2-bromo-6-iodopyridine

Williamson Ether Synthesis Experimental Workflow

Logical Relationship of Derivatization Pathways

The following diagram illustrates the logical relationship between the different derivatization pathways, highlighting the potential for sequential functionalization.

Derivatization_Pathways cluster_c2 C-2 Position (Bromine) start This compound suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C) start->sonogashira williamson Williamson Ether Synthesis (O-C) start->williamson sequential Sequential Cross-Coupling (e.g., Suzuki, Buchwald) suzuki->sequential buchwald->sequential sonogashira->sequential

Derivatization Pathways of this compound

Conclusion

This compound is a highly valuable building block that offers multiple avenues for derivatization. By carefully selecting the reaction conditions and coupling partners, researchers can achieve regioselective functionalization at the C-6, C-2, and O-3 positions. The protocols outlined in this document provide a foundation for the synthesis of a diverse library of substituted pyridin-3-ol derivatives for applications in drug discovery and materials science. It is important to note that optimization of the described conditions may be necessary for specific substrates to achieve optimal yields.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-Bromo-6-iodopyridin-3-ol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is the yield of my Suzuki reaction with this compound consistently low?

A1: Low yields with this substrate can stem from several factors. The primary reasons include:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] The hydroxyl group can also interact with the catalyst.

  • Substrate Reactivity: While the Carbon-Iodine bond is significantly more reactive than the Carbon-Bromine bond, allowing for selective coupling, the overall electronic nature of the pyridinol ring can influence the efficiency of the catalytic cycle.[3][4]

  • Protodeboronation: A common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases and at elevated temperatures.[5][6][7]

  • Homocoupling: The coupling of two boronic acid molecules or two molecules of the pyridinol substrate can occur, especially in the presence of oxygen.[2][7]

  • Dehalogenation: The replacement of a halogen atom with a hydrogen atom on your starting material is another possible side reaction.[7]

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity for the desired product?

A2: The formation of byproducts such as homocoupled products and protodeboronated starting material is a common challenge. To enhance selectivity:

  • Ensure an Inert Atmosphere: Oxygen is a major contributor to homocoupling side reactions.[5][7] It is critical to thoroughly degas your solvents and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[2][3]

  • Use High-Purity Reagents: Impurities in your starting materials or boronic acid can lead to side reactions. Ensure the purity of your this compound and the boronic acid. Boronic acids can degrade over time.[5]

  • Optimize the Base: A careful selection of the base is crucial. While a base is necessary to activate the boronic acid, an overly strong base or the presence of excess water can promote protodeboronation.[5][6] Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[8]

  • Consider Boronic Acid Esters: If protodeboronation is a persistent issue, switching from a boronic acid to a more stable boronic acid pinacol ester or a trifluoroborate salt can significantly reduce this side reaction.[1][2]

Q3: My reaction is not going to completion, and I am recovering unreacted starting material. What can I do?

A3: Incomplete conversion can be addressed by optimizing several reaction parameters:

  • Catalyst and Ligand Selection: For challenging substrates like substituted pyridines, the choice of catalyst and ligand is critical. Consider using a pre-formed Pd(0) source or a robust precatalyst.[5] Employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can prevent catalyst inhibition by the pyridine nitrogen and facilitate the oxidative addition step.[2][9]

  • Increase Reaction Temperature: The rate of many Suzuki reactions increases with temperature.[10] However, be mindful that higher temperatures can also accelerate side reactions.[6] A careful temperature screen is recommended, for instance, from 80 °C to 110 °C.[3]

  • Solvent Choice: The solvent system plays a significant role. Aprotic solvents like dioxane, toluene, or DMF, often in a mixture with water, are commonly used.[3][11] The solvent can affect the solubility of the reagents and the stability of the catalytic species.[12][13]

  • Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[3]

Q4: How do I achieve selective coupling at the 6-iodo position over the 2-bromo position?

A4: The inherent reactivity difference between the C-I and C-Br bonds allows for selective coupling. The C-I bond is weaker and more susceptible to oxidative addition by the palladium catalyst.[3][14] To favor selective coupling at the iodine position:

  • Milder Reaction Conditions: Employing milder temperatures (e.g., 80-90 °C) and carefully selecting the catalyst system can enhance selectivity.[3]

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS to stop the reaction once the starting material is consumed to prevent subsequent coupling at the bromo position.[3]

Data Presentation: Influence of Reaction Parameters on Yield

The following table summarizes expected yields for the selective Suzuki-Miyaura coupling at the C-6 position of this compound with a generic arylboronic acid, based on literature for analogous dihalogenated pyridines.[3]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Expected Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001285-95
PdCl₂(dppf) (3)dppf (3)Cs₂CO₃ (2)DMF901680-90
Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2)Dioxane/H₂O (4:1)85875-85

Note: Yields are estimates and may vary depending on the specific boronic acid used and the reaction scale.

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol provides a starting point and should be optimized for your specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv, finely powdered and dried)

  • Degassed solvent (e.g., Toluene/Water 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.[3]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Bromo-6-arylpyridin-3-ol.

Mandatory Visualization

Suzuki_Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Reaction start Low Yield or No Reaction check_sm Check for Starting Material Consumption (TLC/LC-MS) start->check_sm sm_present Starting Material Remains check_sm->sm_present Yes sm_consumed Starting Material Consumed check_sm->sm_consumed No optimize_catalyst Optimize Catalyst/Ligand: - Use bulky, electron-rich ligand (e.g., SPhos, XPhos) - Use air-stable precatalyst sm_present->optimize_catalyst Inactive Catalyst? increase_temp Increase Reaction Temperature (e.g., 80-110 °C) sm_present->increase_temp Slow Reaction? check_reagents Verify Reagent Quality: - Fresh boronic acid - Dry, powdered base sm_present->check_reagents Poor Reagents? analyze_byproducts Analyze Byproducts (LC-MS/NMR) sm_consumed->analyze_byproducts success Improved Yield optimize_catalyst->success increase_temp->success check_reagents->success protodeboronation Protodeboronation Detected? analyze_byproducts->protodeboronation homocoupling Homocoupling Detected? protodeboronation->homocoupling No use_ester Switch to Boronic Acid Ester (Pinacol) or Trifluoroborate Salt protodeboronation->use_ester Yes milder_base Use Milder Base (e.g., K2CO3) or Anhydrous Conditions protodeboronation->milder_base Yes degas Improve Degassing Technique (e.g., Freeze-Pump-Thaw) homocoupling->degas Yes homocoupling->success No use_ester->success milder_base->success degas->success

Caption: A workflow for troubleshooting low yields in the Suzuki reaction.

References

Technical Support Center: Sonogashira Coupling of Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with side product formation during the Sonogashira coupling of dihalopyridines.

Troubleshooting Guide

Unwanted side products can significantly impact reaction yield and purification efficiency. This guide addresses common issues, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Major byproduct identified as a symmetric diyne (alkyne homocoupling). 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate (Glaser coupling).[1][2][3] 2. Copper(I) Co-catalyst: The copper catalyst, while increasing the reaction rate, is a primary contributor to Glaser coupling.[1][3]1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[2] 2. Copper-Free Protocol: Consider using a copper-free Sonogashira protocol. These methods may require careful optimization of ligands and bases.[1][2][4] 3. Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[5] 4. Use of Hydrogen Gas: Introducing a dilute atmosphere of hydrogen gas (mixed with nitrogen or argon) can reduce residual oxygen and has been shown to diminish homocoupling to as low as 2%.[5][6]
Incomplete reaction: Mixture of starting dihalopyridine and mono-alkynylated product. 1. Insufficient Catalyst Activity: The palladium catalyst may not be active enough for the specific dihalopyridine substrate, especially for less reactive chlorides.[7][8] 2. Low Reaction Temperature: The temperature may be too low for the oxidative addition step, which is often rate-limiting, particularly with aryl bromides and chlorides.[9][10] 3. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[7]1. Optimize Catalyst System: Switch to a more active catalyst system. For challenging substrates like dichloropyridines, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[11][12][13] 2. Increase Temperature: Gradually increase the reaction temperature. For aryl bromides, temperatures of 80-100 °C may be necessary.[9] 3. Increase Catalyst Loading: A modest increase in the palladium catalyst loading can sometimes overcome partial deactivation.[7]
Formation of poly-alkynylated products when mono-substitution is desired. High Reactivity/Lack of Selectivity: The reactivity difference between the two halogen atoms on the pyridine ring may not be sufficient under the reaction conditions to achieve selective mono-coupling.[1][14][15]1. Control Stoichiometry: Use a slight excess of the dihalopyridine relative to the terminal alkyne (e.g., 1.2-1.5 equivalents of dihalopyridine). 2. Lower Temperature: Running the reaction at a lower temperature can enhance selectivity, as the more reactive C-X bond (typically C-I or C-Br) will react preferentially.[1] 3. Choose Substrates with Differentiated Halogens: Utilize dihalopyridines with different halogens (e.g., 2-chloro-6-bromopyridine) to exploit the inherent reactivity difference (I > Br > Cl).[8][16]
Dehalogenation of the pyridine ring. Harsh Reaction Conditions: High temperatures or prolonged reaction times can sometimes lead to hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom.[11]1. Lower Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.[2] 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reaction and decomposition.
Formation of multiple unidentified side products. 1. Catalyst Decomposition: The Pd(0) catalyst can be unstable, especially in the presence of air, leading to the formation of palladium black and subsequent side reactions.[2][17] 2. Incorrect Stoichiometry: Improper molar ratios of the reactants, catalyst, and base can lead to a host of side reactions.[2]1. Maintain Anaerobic Conditions: Strictly anaerobic conditions are crucial to prevent the degradation of the Pd(0) catalyst.[2][17] 2. Verify Reagent Purity and Stoichiometry: Ensure all reagents are pure and that the molar ratios are accurately measured.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Sonogashira coupling of dihalopyridines?

A1: The most common side product is the homocoupled diyne, resulting from the dimerization of the terminal alkyne.[2][5] This side reaction, often referred to as Glaser coupling, is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][3] It consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[2]

Q2: How can I completely avoid alkyne homocoupling?

A2: The most effective way to prevent Glaser coupling is to employ a copper-free Sonogashira protocol.[1][2] These methods eliminate the key catalyst for the homocoupling reaction. Additionally, maintaining a strictly inert atmosphere by rigorously deoxygenating all solvents and reagents is critical, as oxygen is a necessary oxidant for the dimerization process.[2][17]

Q3: My reaction with a dichloropyridine is very slow. What can I do?

A3: Dichloropyridines are generally less reactive than their dibromo- or diiodo- counterparts in Sonogashira couplings.[8][16] To improve the reaction rate, you may need to use more forcing conditions. This includes increasing the reaction temperature (often to 80-120 °C) and employing a more active catalyst system.[7][9] Catalyst systems with bulky, electron-rich ligands such as XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands, are often more effective for activating C-Cl bonds.[11][12]

Q4: How can I achieve selective mono-alkynylation of a dihalopyridine?

A4: Selective mono-alkynylation relies on exploiting the differences in reactivity of the two halogen positions. This can be achieved by:

  • Using a dihalopyridine with different halogens (e.g., 2-bromo-6-chloropyridine), as the C-Br bond will react much faster than the C-Cl bond.[8]

  • Controlling the stoichiometry , using the dihalopyridine as the limiting reagent is not advisable. Instead, a slight excess of the dihalopyridine should be used.

  • Lowering the reaction temperature to favor the reaction at the more reactive site.[1]

Q5: Can the choice of solvent affect side product formation?

A5: Yes, the solvent can influence the reaction outcome. The solvent must effectively dissolve all components, including the potentially lipophilic aryl halide and the inorganic catalyst species.[18] In some cases, coordinating solvents like DMF can slow down the reaction by displacing ligands from the palladium complex, which might lead to side reactions if higher temperatures are then required.[18][19] It is often best to screen a few different solvents, such as THF, DMF, toluene, or dioxane, to find the optimal conditions for your specific substrates.[9][11]

Visualizing Reaction Pathways

The following diagrams illustrate the intended Sonogashira coupling cycle and the competing Glaser homocoupling pathway that leads to side product formation.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_glaser Side Reaction pd0 Pd(0)L₂ oa_complex L₂Pd(II)(ArX) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex L₂Pd(II)(Ar)(C≡CR) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-C≡CR trans_complex->product cu_acetylide Cu-C≡CR cu_acetylide->oa_complex homo_product R-C≡C-C≡C-R (Glaser Product) cu_acetylide->homo_product O₂ (Air) alkyne H-C≡CR alkyne->cu_acetylide [Cu(I)], Base cu_halide CuX

Caption: Sonogashira cycle and the competing Glaser homocoupling pathway.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_homocoupling Is the major side product the homocoupled diyne? start->check_homocoupling yes_homocoupling YES homocoupling_solutions 1. Ensure inert atmosphere 2. Degas solvents/reagents 3. Switch to Cu-free protocol check_homocoupling->homocoupling_solutions Yes no_homocoupling NO check_sm Is unreacted dihalopyridine the main issue? check_homocoupling->check_sm No end Improved Yield homocoupling_solutions->end sm_solutions 1. Increase temperature 2. Use more active catalyst/ligand 3. Increase catalyst loading check_sm->sm_solutions Yes other_issues Consider: - Poly-alkynylation?  (Adjust stoichiometry) - Dehalogenation?  (Lower temperature) - Catalyst decomposition?  (Ensure inertness) check_sm->other_issues No yes_sm YES sm_solutions->end no_sm NO other_issues->end

Caption: Troubleshooting workflow for Sonogashira coupling of dihalopyridines.

Experimental Protocols

Protocol 1: General Sonogashira Coupling of a Dihalopyridine with Minimized Homocoupling

This protocol is adapted for a generic dihalopyridine (e.g., 2,6-dibromopyridine) and is optimized to reduce Glaser coupling.[2][20]

Materials:

  • Dihalopyridine (1.0 equiv)

  • Terminal Alkyne (1.1-2.2 equiv, depending on desired mono- or di-substitution)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (3-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), ~2-3 equiv)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • Setup: To a dry Schlenk flask under a positive pressure of argon or nitrogen, add the dihalopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Base Addition: Add the freshly distilled and degassed solvent (e.g., THF) and the amine base via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe over 5-10 minutes.

  • Reaction: Stir the reaction mixture at the appropriate temperature. For reactive halides (iodides, bromides), room temperature to 60 °C is often sufficient. For less reactive chlorides, temperatures may need to be increased to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues and inorganic salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Analysis of Side Products by GC-MS

Objective: To identify and quantify the desired product and major side products (e.g., homocoupled alkyne).

Procedure:

  • Sample Preparation: At various time points during the reaction (or upon completion), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Quench the aliquot by diluting it in a vial containing 1 mL of diethyl ether and 1 mL of water. Vortex the vial thoroughly.

  • Extraction: Allow the layers to separate. Carefully take a sample (~0.5 mL) from the top organic layer.

  • Dilution: Dilute this organic sample further with an appropriate solvent (e.g., diethyl ether or ethyl acetate) to a concentration suitable for GC-MS analysis (typically ~1 mg/mL).

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Use a standard nonpolar capillary column (e.g., HP-5MS).

    • Set a suitable temperature program, for example: initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • The mass spectrometer should be set to scan a mass range appropriate for the expected products (e.g., m/z 50-500).

  • Data Interpretation:

    • Identify the peaks in the chromatogram corresponding to the starting materials, desired product, and side products by their retention times and mass spectra.

    • The mass spectrum of the homocoupled product will show a molecular ion peak corresponding to twice the molecular weight of the alkyne minus two hydrogen atoms.

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, a calibration curve with an internal standard should be used.

References

Technical Support Center: Troubleshooting 2-Bromo-6-iodopyridin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Bromo-6-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in the functionalization of this versatile building block.

General FAQs

Q1: What are the key reactivity features of this compound?

The primary feature of this molecule is the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[1][2] This allows for selective functionalization at the 6-position (iodo) under milder conditions, while leaving the 2-position (bromo) available for subsequent transformations.[1][2] The general reactivity trend is C-I > C-Br > C-Cl.[1][3]

Q2: How should this compound be stored?

To maintain its stability, this compound should be stored in a cool, dry place, ideally at 2-8°C.[4] The container should be tightly closed to protect it from light and moisture, as the compound is sensitive to both.[4]

Q3: My reaction is not working at all. What are the first things I should check?

For palladium-catalyzed reactions, a complete lack of reactivity often points to fundamental issues with the reaction setup or reagents. Key areas to investigate are:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are highly sensitive to oxygen.[5] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were adequately degassed.[6]

  • Catalyst Activity: The palladium precatalyst may be old or deactivated. Using a new bottle or a different batch can resolve the issue. Consider using more advanced, air-stable precatalysts (e.g., G3 or G4 palladacycles) which readily form the active catalyst.[7]

  • Reagent Purity: Impurities in solvents, starting materials, or the base can poison the catalyst.[5] Always use high-purity, anhydrous solvents for these reactions.

Troubleshooting Suzuki-Miyaura Coupling

This section addresses common issues when using this compound in Suzuki-Miyaura cross-coupling reactions. The primary goal is typically the selective coupling at the C-6 (iodo) position.

Suzuki Coupling: FAQs

Q1: Why is my Suzuki coupling reaction giving a low yield?

Low yields with bromopyridine substrates are common and can stem from several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[6] The use of bulky, electron-rich phosphine ligands is critical to shield the palladium and prevent this poisoning.[6]

  • Inefficient Oxidative Addition: The C-Br bond is less reactive than the C-I bond.[6] However, even for the C-I bond, if conditions are not optimal, this rate-determining step can be slow. Increasing the temperature or screening different catalyst/ligand systems may be necessary.[6]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material.[8]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

Homocoupling is often promoted by the presence of oxygen.[6] To minimize this:

  • Thorough Degassing: Ensure your solvents and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[6][8]

  • Use Appropriate Ligands: Bulky phosphine ligands can sterically hinder the formation of homocoupling byproducts.[6]

Q3: My boronic acid seems to be degrading during the reaction. What can I do?

This is likely due to protodeboronation, where the carbon-boron bond is cleaved.[8] To mitigate this:

  • Use anhydrous solvents and reagents to minimize sources of protons.[6]

  • Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more resistant to protodeboronation.[6][8]

  • Run the reaction at the lowest temperature that affords a reasonable reaction rate.[8]

Suzuki Coupling: Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low to No Yield Catalyst poisoning by pyridine nitrogen.Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[6]
Inactive catalyst or inefficient oxidative addition.Increase reaction temperature. Screen different palladium precatalysts and ligands.[6] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 1.5:1).[7]
Inappropriate base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Use anhydrous, degassed solvents like 1,4-dioxane or toluene.[6]
Significant Homocoupling Oxygen present in the reaction mixture.Thoroughly degas all solvents and the reaction setup.[6][8]
Catalyst system favors homocoupling.Change the ligand. Bidentate ligands like dppf can sometimes suppress homocoupling.[8]
Protodeboronation Presence of water or acid impurities.Use rigorously dried solvents and reagents.[8]
Base-catalyzed decomposition.Use the minimum effective amount of base. Consider a weaker base if compatible with the reaction.[8]
Formation of Palladium Black Catalyst decomposition.Lower the reaction temperature. Increase the ligand-to-palladium ratio slightly to better stabilize the Pd(0) species.[8]
Suzuki Coupling: Data and Protocols

Table 1: Representative Conditions for Selective Suzuki Coupling at the C-6 Position

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Approx. Yield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O100~90-98Highly active system, allows for lower catalyst loading.[1]
PdCl₂(dppf) (3)dppfCs₂CO₃ (2.0)DMF90~88-96Effective for a broad range of boronic acids.[1]
Pd(PPh₃)₄ (3)PPh₃K₂CO₃ (2.0)Dioxane/H₂O80-100VariableA classic catalyst, may require optimization for this substrate.[2]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., DMF, to a concentration of 0.1-0.2 M) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[1] Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9]

Suzuki Coupling: Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Catalyst & Degassed Solvent B->C D Heat & Stir (e.g., 90-100 °C) C->D E Monitor by TLC / LC-MS D->E F Cool & Dilute E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting Buchwald-Hartwig Amination

This section provides guidance for the palladium-catalyzed C-N coupling of amines with this compound, focusing on selective amination at the C-6 position.

Buchwald-Hartwig Amination: FAQs

Q1: My Buchwald-Hartwig amination is failing. What is the most likely cause for this specific substrate?

The most common and unique challenge for aminating halopyridines is catalyst poisoning.[5] The nitrogen atom of the this compound substrate can act as a ligand, coordinating to the palladium center and shutting down the catalytic cycle.[5]

Q2: How do I prevent catalyst poisoning by the pyridine substrate?

The choice of ligand is critical. You must use a sterically bulky, electron-rich ligand that effectively shields the palladium atom, preventing the pyridine nitrogen from coordinating.[5] Ligands like XPhos, RuPhos, and Xantphos are often effective.[5][7]

Q3: What role does the base play, and which one should I choose?

The base is crucial for deprotonating the amine-palladium complex to regenerate the catalyst.[5] A base that is too weak may not be effective. Sodium tert-butoxide (NaOtBu) is a common and effective choice, but other strong, non-nucleophilic bases like LHMDS or K₃PO₄ can also be used.[7] Base solubility is also important; ensure it is soluble in your chosen solvent.[7]

Buchwald-Hartwig Amination: Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low to No Yield Catalyst poisoning by pyridine nitrogen.Use sterically bulky biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[7]
Inactive catalyst.Use a palladium precatalyst (G3/G4) that readily forms the active Pd(0) species.[7]
Ineffective base.Use a strong, soluble base like NaOtBu or LHMDS.[7] Ensure the base is fresh and anhydrous.
Reagent insolubility.Toluene and 1,4-dioxane are common solvents. If solubility is an issue, a more polar solvent like DMF can be tested, but be aware it can sometimes coordinate to the palladium.[5]
Reaction Stalls Catalyst decomposition over time.Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor for the formation of palladium black.[5]
Inadequate inert atmosphere.Ensure the reaction is rigorously protected from oxygen, which can deactivate the catalyst.[5]
Side Product Formation Hydrodehalogenation (replacement of halogen with H).Use a bulky ligand to disfavor the β-hydride elimination pathway. Optimize base and temperature (a less aggressive base or lower temperature might help).[7]
Buchwald-Hartwig Amination: Data and Protocols

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene110Good for a range of amines.[1]
Pd₂(dba)₃ (2)XPhos (4.4)NaOtBu (1.4)Toluene80-110Highly active system for challenging substrates.[7]
G3-XPhos (2)(internal)LHMDS (1.5)1,4-Dioxane100Precatalyst simplifies setup and improves reproducibility.[7]

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv) to a Schlenk tube.[1]

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv).[1]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene).[1]

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[1]

  • Workup: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a short plug of celite to remove palladium residues.[1][5]

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product via column chromatography.[5]

Buchwald-Hartwig Amination: Visualizations

Buchwald_Troubleshooting Start Reaction Failed (Low/No Yield) Check_Inert Is the inert atmosphere adequate? Start->Check_Inert Check_Catalyst Is the catalyst/ligand system active? Check_Inert->Check_Catalyst Yes Sol_Inert Solution: - Degas solvents thoroughly - Use Schlenk/glovebox Check_Inert->Sol_Inert No Check_Base Is the base strong/soluble enough? Check_Catalyst->Check_Base Yes Sol_Catalyst Solution: - Use bulky ligand (XPhos) - Use fresh/new catalyst - Switch to a precatalyst Check_Catalyst->Sol_Catalyst No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Sol_Base Solution: - Switch to NaOtBu/LHMDS - Ensure base is anhydrous Check_Base->Sol_Base No Sol_Temp Solution: - Screen temps (80-110°C) - Lower temp if Pd black forms Check_Temp->Sol_Temp No

Caption: A logical workflow for troubleshooting a failed Buchwald-Hartwig reaction.

Troubleshooting Sonogashira Coupling

This section covers common issues in the Sonogashira coupling of terminal alkynes with this compound.

Sonogashira Coupling: FAQs

Q1: My Sonogashira reaction is not working. I'm using a palladium catalyst and a base. What am I missing?

A standard Sonogashira reaction requires a copper(I) co-catalyst, typically copper(I) iodide (CuI).[1][10] The copper salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. While copper-free versions exist, the copper-co-catalyzed reaction is the most common.[11]

Q2: I am seeing a lot of alkyne dimerization (Glaser coupling). How can I stop this?

The homocoupling of the terminal alkyne is a major side reaction, often promoted by the copper catalyst in the presence of oxygen.

  • Limit Copper: Adding too much CuI can accelerate this side reaction.[12] Use a catalytic amount (e.g., 5 mol%).[10]

  • Exclude Oxygen: As with other cross-couplings, maintaining a strict inert atmosphere is crucial to suppress this oxidative coupling.

Q3: What is the role of the amine base (e.g., Et₃N, DIPEA)?

In the Sonogashira reaction, the amine base serves two purposes: it deprotonates the terminal alkyne to form the acetylide, and it acts as a solvent or co-solvent.[1][10]

Sonogashira Coupling: Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low to No Yield Missing Copper(I) co-catalyst.Add a catalytic amount of a Cu(I) salt, such as CuI (e.g., 5 mol%).[1][10]
Poor quality THF.Use peroxide-free, anhydrous THF.[12]
Ineffective catalyst system.For challenging substrates, PdCl₂(dppf) can be a robust catalyst.[12] Screen different palladium sources and phosphine ligands.
Significant Alkyne Homocoupling Too much copper catalyst.Reduce the loading of CuI. Overloading can promote dimerization.[12]
Presence of oxygen.Ensure the reaction is rigorously deoxygenated.[12]
Slow Reaction C-Br bond is less reactive.The reaction should be selective for the C-I bond. If you are attempting a second coupling at the C-Br position, harsher conditions (higher temperature, stronger catalyst system) will be required.[3][11]
Sonogashira Coupling: Data and Protocols

Table 3: Representative Conditions for Selective Sonogashira Coupling

Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Notes
Pd(PPh₃)₄ (5)CuI (5)Et₃N (3.0)THFRT to 60Classic conditions, may require heating for less reactive substrates.[1]
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF100High-yielding system reported for 2-amino-3-bromopyridines.[10]
PdCl₂(dppf) (3)CuI (5)Et₃N / THF60A robust system for difficult substrates.[12]

Experimental Protocol: Selective Sonogashira Coupling

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[1]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).[1] Add the terminal alkyne (1.1 equiv) dropwise to the mixture.[1]

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) until completion as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling: Visualizations

Sonogashira_Cycle cluster_Cu Copper Cycle Pd0 L₂Pd⁰ Ox_Add R-PdII-I Pd0->Ox_Add Oxidative Addition (R-I) Pd_Complex L₂Pd⁰(R¹-C≡CH) Transmetal R-PdII-C≡CR¹ Ox_Add->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product: R-C≡CR¹ Transmetal->Product Alkyne R¹-C≡CH Cu_Acetylide Cu-C≡CR¹ Alkyne->Cu_Acetylide Base Cu_Acetylide->Transmetal CuI CuI Cu_Acetylide->CuI Transmetalation

References

Technical Support Center: Optimization of Base and Solvent for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is not proceeding to completion or showing low yield. What are the common causes?

Low yields or incomplete conversion in Buchwald-Hartwig amination can arise from several factors:

  • Catalyst Deactivation: The Palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Catalyst poisoning can also occur if your substrates contain certain functional groups like thiols.

  • Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while a very strong base might be incompatible with sensitive functional groups on your substrates. The solubility of the base in the reaction solvent is also a key factor.

  • Inappropriate Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Poor solubility of the starting materials or the base can significantly hinder the reaction rate.

  • Ligand Issues: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Using a ligand that is not sufficiently bulky or electron-rich for the specific substrate can lead to poor results.

  • Reaction Temperature and Time: Buchwald-Hartwig aminations often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition. Reaction times may need to be extended for less reactive substrates.

Q2: How do I select the appropriate base for my Buchwald-Hartwig amination?

The choice of base depends on the pKa of the amine, the nature of the aryl halide, and the functional group tolerance of the substrates.

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common and often most effective bases, leading to higher reaction rates and allowing for lower catalyst loadings.[1] However, they are not compatible with substrates bearing base-sensitive functional groups such as esters and nitro groups.[1]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer excellent functional group tolerance and are a good choice for substrates with sensitive functionalities.[1] They may require higher reaction temperatures or longer reaction times. Cs₂CO₃ can be expensive for large-scale reactions.[1]

  • Organic Bases (e.g., DBU): While less common, organic bases can be used in specific cases, particularly when a homogeneous reaction mixture is desired. Their effectiveness can be highly dependent on the solvent and substrates.

Q3: What is the role of the solvent and how do I choose the best one?

The solvent plays a crucial role in dissolving the reactants and the base, and it can influence the stability and activity of the catalyst.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Dioxane, THF): These are the most commonly used solvents for Buchwald-Hartwig amination.[2] Toluene is often a good first choice due to its high boiling point and ability to dissolve many organic substrates. Dioxane is also widely used but is considered a substance of very high concern.

  • Polar Aprotic Solvents (e.g., DMF, DMAc): These solvents can be useful when dealing with polar substrates or when solubility is an issue in nonpolar solvents. However, they can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity.[2][3]

Q4: I am observing the formation of a black precipitate in my reaction. What does this indicate?

The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst. This can be caused by:

  • High reaction temperatures.

  • Presence of oxygen or moisture.

  • Incomplete ligand association to the palladium center.

If you observe palladium black, it is a sign that the catalytic cycle has been disrupted, which will lead to a lower yield.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened, high-purity reagents. Consider using a pre-catalyst.
Incorrect baseScreen a panel of bases with varying strengths (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄).
Poor solubility of reagentsTry a different solvent or a solvent mixture. Gentle heating can improve solubility.
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C.
Side Product Formation (e.g., Hydrodehalogenation) Catalyst deactivation pathwayUse a bulkier, more electron-rich ligand. Lower the reaction temperature and extend the reaction time.
Reaction with solventEnsure the solvent is inert under the reaction conditions.
Reaction Stalls Catalyst has decomposed over timeMonitor the reaction for the formation of palladium black. If observed, try lowering the temperature or using a more stable catalyst system.
Product inhibitionThis is less common but can occur. If suspected, try running the reaction at a lower concentration.

Data Presentation: Base and Solvent Screening

The following tables provide a comparative overview of the effects of different bases and solvents on the yield of Buchwald-Hartwig amination for specific substrates.

Table 1: Amination of 4-Chloroanisole with Aniline

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOt-BuToluene802495
2Cs₂CO₃Toluene1002478
3K₃PO₄Toluene1002465
4NaOt-BuDioxane802492
5NaOt-BuDMF802460

Reaction conditions: 4-chloroanisole (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), ligand (4 mol%), base (1.4 mmol), solvent (5 mL). Yields are isolated yields.

Table 2: Amination of 2-Bromopyridine with Morpholine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOt-BuToluene1001691
2Cs₂CO₃Toluene1102485
3K₃PO₄Dioxane1002475
4LHMDSTHF801688
5DBUDMF1202445

Reaction conditions: 2-bromopyridine (1.0 mmol), morpholine (1.2 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), base (1.4 mmol), solvent (5 mL). Yields are isolated yields.

Experimental Protocols

General Protocol for Base and Solvent Screening in Buchwald-Hartwig Amination

This protocol provides a general method for screening different bases and solvents to optimize the reaction conditions.

Materials:

  • Aryl halide (e.g., 4-chloroanisole, 2-bromopyridine)

  • Amine (e.g., aniline, morpholine)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Bases (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath

Procedure:

  • Preparation of Reaction Vials: In an inert atmosphere glovebox, add the palladium source (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%) to each reaction vial.

  • Addition of Base: To each vial, add the corresponding base (1.4 mmol, 1.4 equivalents).

  • Addition of Reactants: Add the aryl halide (1.0 mmol, 1.0 equivalent) and the amine (1.2 mmol, 1.2 equivalents) to each vial.

  • Addition of Solvent: Add the designated anhydrous solvent (5 mL) to each vial.

  • Reaction Setup: Seal the vials and remove them from the glovebox. Place the vials in a pre-heated heating block or oil bath set to the desired temperature.

  • Reaction Monitoring: Stir the reactions for the specified amount of time. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up and Analysis: After the reaction is complete, cool the vials to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the crude product by column chromatography. Determine the yield of the purified product.

Visualizations

Buchwald_Hartwig_Optimization_Workflow Experimental Workflow for Base and Solvent Optimization cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization start Start: Define Aryl Halide and Amine reagents Select Pd Source and Ligand start->reagents setup Prepare Inert Atmosphere and Anhydrous Reagents/Solvents reagents->setup base_screen Screen a Panel of Bases (e.g., NaOt-Bu, Cs2CO3, K3PO4) setup->base_screen Fixed Solvent analyze1 Analyze Results (Yield, Purity) base_screen->analyze1 solvent_screen Screen a Panel of Solvents (e.g., Toluene, Dioxane, THF) temp_opt Optimize Reaction Temperature solvent_screen->temp_opt analyze1->solvent_screen Use Best Base time_opt Optimize Reaction Time temp_opt->time_opt analyze2 Analyze Final Results time_opt->analyze2 end End: Optimized Protocol analyze2->end

Caption: Workflow for optimizing base and solvent in Buchwald-Hartwig amination.

Caption: A troubleshooting guide for low-yielding Buchwald-Hartwig reactions.

References

How to prevent dehalogenation of 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-6-iodopyridin-3-ol. The focus is on preventing the common issue of dehalogenation during experimental procedures.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation of this compound is a potential side reaction that can lead to impurities and lower yields. The C-I bond is generally more susceptible to cleavage than the C-Br bond. The following guide provides structured troubleshooting advice for common reaction types.

Issue 1: Dehalogenation during Catalytic Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Cross-Coupling)

Cross-coupling reactions often employ palladium catalysts, which can also catalyze reductive dehalogenation, particularly of the more reactive C-I bond.

Potential Causes & Solutions:

Potential CauseRecommended ActionExperimental Protocol
Inappropriate Ligand Choice Use ligands that favor oxidative addition and reductive elimination over competing dehalogenation pathways. Electron-rich, bulky phosphine ligands are often effective.Protocol 1: Ligand Screening for Suzuki Coupling 1. Set up parallel reactions in small vials. 2. To each vial, add this compound (1 equiv.), boronic acid partner (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2 equiv.). 3. Add a palladium source (e.g., Pd(OAc)₂, 2 mol%). 4. To each vial, add a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃; 4 mol%). 5. Add an anhydrous solvent (e.g., 1,4-dioxane or toluene). 6. Sparge with an inert gas (e.g., Argon) for 10-15 minutes. 7. Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS or TLC for product formation and dehalogenation byproducts.
Excessive Reaction Temperature or Time Operate at the lowest effective temperature and monitor the reaction closely to stop it upon completion.Protocol 2: Temperature & Time Optimization 1. Following the setup in Protocol 1 with the optimal ligand, run the reaction at various temperatures (e.g., 60 °C, 80 °C, 100 °C). 2. Take aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and quench. 3. Analyze the aliquots by a quantitative method (e.g., HPLC or ¹H NMR with an internal standard) to determine the ratio of desired product to dehalogenated byproduct at each time and temperature point.
Presence of Protic Solvents or Hydrogen Sources Ensure all reagents and solvents are anhydrous. Avoid solvents that can act as hydrogen donors (e.g., isopropanol).Protocol 3: Anhydrous Reaction Setup 1. Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Troubleshooting Workflow for Catalytic Reactions

start Dehalogenation Observed in Cross-Coupling Reaction ligand Is an appropriate ligand being used? (e.g., bulky, electron-rich phosphine) start->ligand temp_time Is the reaction temperature or time excessive? ligand->temp_time No screen_ligands Action: Screen alternative ligands (e.g., SPhos, XPhos, RuPhos). See Protocol 1. ligand->screen_ligands Yes anhydrous Are anhydrous conditions rigorously maintained? temp_time->anhydrous No optimize_temp Action: Optimize temperature and time. Run a time course at lower temperatures. See Protocol 2. temp_time->optimize_temp Yes ensure_anhydrous Action: Ensure all reagents and solvents are anhydrous. See Protocol 3. anhydrous->ensure_anhydrous Yes end Dehalogenation Minimized anhydrous->end No screen_ligands->temp_time optimize_temp->anhydrous ensure_anhydrous->end

Caption: Troubleshooting workflow for dehalogenation in cross-coupling reactions.

Issue 2: Dehalogenation during Reactions with Strong Bases or Nucleophiles

Strong bases (e.g., organolithiums, Grignard reagents) or potent nucleophiles can induce dehalogenation either through direct nucleophilic aromatic substitution or by promoting metal-halogen exchange.

Potential Causes & Solutions:

Potential CauseRecommended ActionExperimental Protocol
Highly Reactive Organometallic Reagents Use less reactive organometallic reagents if possible (e.g., organozinc instead of organolithium). Alternatively, perform a halogen-metal exchange at a very low temperature.Protocol 4: Low-Temperature Halogen-Metal Exchange 1. Dissolve this compound in an anhydrous ethereal solvent (e.g., THF, Et₂O). 2. Cool the solution to a very low temperature (e.g., -78 °C to -100 °C) using a dry ice/acetone or liquid N₂/ethanol bath. 3. Add the organolithium reagent (e.g., n-BuLi or s-BuLi) dropwise, maintaining the low temperature. The more labile iodine will preferentially exchange. 4. After a short time (e.g., 5-15 minutes), add the desired electrophile. 5. Allow the reaction to warm slowly to room temperature.
High Reaction Temperature Perform the reaction at the lowest possible temperature to disfavor dehalogenation.Protocol 5: Temperature Control for Nucleophilic Substitution 1. Dissolve the substrate in a suitable anhydrous solvent. 2. Cool the solution to 0 °C or below before adding the nucleophile. 3. Add the nucleophile slowly to control any exotherm. 4. Maintain the low temperature for the duration of the reaction, monitoring for completion.

Decision Pathway for Base/Nucleophile Reactions

start Dehalogenation Observed with Base or Nucleophile reagent_type Is a highly reactive reagent used? (e.g., R-Li, RMgX) start->reagent_type temp Is the reaction run at ambient temperature or above? reagent_type->temp No alt_reagent Action: Consider a less reactive reagent (e.g., R-ZnX). reagent_type->alt_reagent Yes low_temp_reaction Action: Perform the reaction at 0 °C or below. See Protocol 5. temp->low_temp_reaction Yes end Dehalogenation Minimized temp->end No low_temp_exchange Action: Perform halogen-metal exchange at very low temperature (-78 to -100 °C). See Protocol 4. alt_reagent->low_temp_exchange low_temp_exchange->temp low_temp_reaction->end

Caption: Decision pathway for preventing dehalogenation with bases/nucleophiles.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to be removed from this compound?

A1: The iodine at the 6-position is significantly more susceptible to removal (dehalogenation) than the bromine at the 2-position. The Carbon-Iodine (C-I) bond is weaker and longer than the Carbon-Bromine (C-Br) bond, making it more reactive towards a wide range of reagents, including catalytic species, bases, and nucleophiles.

BondBond Dissociation Energy (kcal/mol) - Benzene Avg.Comments
C-I~65Most labile, prone to reductive cleavage and metal-halogen exchange.
C-Br~81More stable than C-I, but can still be cleaved under harsh conditions.

Note: Data is for halobenzenes as a proxy; trends are applicable to halopyridines.

Q2: Can the -OH group influence the rate of dehalogenation?

A2: Yes. The hydroxyl (-OH) group at the 3-position is an electron-donating group, which increases the electron density of the pyridine ring. This can influence the reactivity of the C-halogen bonds. Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide-like species, which is a much stronger electron-donating group. This can further activate the ring and potentially affect the stability of the halogens, though the precise effect depends on the reaction mechanism. Always consider the pKa of the pyridinol and the strength of the base being used.

Q3: How can I purify my product if dehalogenation has already occurred?

A3: If dehalogenation has occurred, creating byproducts like 2-Bromopyridin-3-ol or 6-Iodopyridin-3-ol, purification can typically be achieved using column chromatography on silica gel. The polarity of the desired product, this compound, will be different from the mono-halogenated byproducts. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) should allow for separation. Monitoring the fractions by thin-layer chromatography (TLC) or LC-MS is crucial.

Q4: Are there any general tips for handling and storing this compound to prevent degradation?

A4: To ensure the stability of this compound during storage:

  • Store in a cool, dark place: Protect the compound from light, which can sometimes induce dehalogenation.

  • Store under an inert atmosphere: To prevent potential oxidative or moisture-related degradation, store the solid compound in a tightly sealed container, preferably under argon or nitrogen.

  • Avoid acidic or basic conditions during storage: Store the compound in its neutral form.

Technical Support Center: Purification of Crude 2-Bromo-6-iodopyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-6-iodopyridin-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A2: Common impurities in the synthesis of poly-halogenated pyridinols include unreacted starting materials, incompletely halogenated intermediates (lacking one or more of the bromo or iodo substituents), isomeric byproducts where halogens have been added to different positions on the pyridine ring, and dehalogenated products where the iodine atom has been lost.[1] Residual halogenating agents or catalysts may also be present.[1]

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Halogenated pyridines can be sensitive to acidic silica gel, leading to decomposition.[2] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[2] Alternatively, using a different stationary phase such as neutral alumina can prevent degradation.[2]

Q3: I'm having trouble separating my product from an impurity with a very similar Rf value in column chromatography. What are my options?

A3: Co-elution of products and impurities is a common challenge. To improve separation, you can optimize the solvent system; a shallow gradient of a less polar eluent system (e.g., a slow increase of ethyl acetate in hexanes) can be effective.[1][2] Using a longer chromatography column or high-efficiency silica gel can also enhance resolution between closely eluting spots.[2]

Q4: Can I purify this compound derivatives by recrystallization?

A4: Yes, recrystallization can be a very effective method, especially if the crude product is already relatively pure.[2] The key is to find a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[2]

Q5: My purified this compound is unstable and changes color over time. How can I improve its stability?

A5: Discoloration of halogenated pyridinols can be due to oxidation. Storing the purified compound under an inert atmosphere, such as nitrogen or argon, in a cool, dark place can help minimize degradation.

Troubleshooting Guides

Issue 1: Low or No Recovery of Product from Column Chromatography
Possible Cause Troubleshooting Step
Product is not eluting from the column The solvent system may be too non-polar. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). The hydroxyl group on the pyridinol ring increases its polarity, potentially requiring a higher proportion of a polar solvent for elution.[1]
Product decomposed on the column The compound may be unstable on acidic silica gel. Test the stability of your compound on a small amount of silica. Consider using deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like neutral alumina.[2]
Product loss during work-up During aqueous extraction, the pyridine nitrogen can be protonated, causing the product to be lost to the aqueous layer. Ensure the pH is neutral to slightly basic during extraction and use a saturated brine wash to reduce the solubility of the product in the aqueous phase.[2]
Issue 2: Recrystallization Problems
Possible Cause Troubleshooting Step
Compound "oils out" instead of crystallizing This can happen if the cooling is too rapid or if there are significant impurities. Try re-dissolving the oil by heating and adding a small amount of additional solvent, then allow the solution to cool much more slowly. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
No crystals form after cooling The solution is likely not supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the solvent line, adding a seed crystal of the pure compound, or placing the flask in an ice bath to further reduce solubility.[1]
Low yield of recrystallized product Too much solvent may have been used, keeping a significant portion of the product dissolved in the mother liquor. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

Purification Protocols

Protocol 1: Purification by Column Chromatography

Objective: To separate this compound from starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Chromatography column

  • Collection tubes

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate. Spot the solution on a TLC plate and develop it using various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine an optimal solvent system that gives good separation between the product and impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and carefully pack the chromatography column.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The optimal gradient should be determined from the preliminary TLC analysis.[1]

  • Fraction Collection: Collect fractions and monitor their composition by TLC to identify those containing the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, toluene, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.[1]

  • Further Cooling: Place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[1]

Quantitative Data Summary

The following table provides typical solvent systems and expected outcomes for the purification of halogenated pyridinol derivatives. Actual results may vary depending on the specific derivative and the purity of the crude material.

Purification Method Typical Solvent System Purity Achieved Expected Yield Notes
Column Chromatography Gradient of 10-50% Ethyl Acetate in Hexanes[1]>98%50-80%Yield can be lower due to product loss on the column, but purity is often higher.
Recrystallization Isopropanol or Toluene/Hexanes mixture[1]>98%60-85%Highly dependent on the choice of solvent and the nature of the impurities.
Acid-Base Extraction Dichloromethane or Ethyl Acetate and Water (with pH adjustment)[1]Variable70-90%Effective for removing non-acidic or non-basic impurities. The phenolic hydroxyl group makes the product acidic and soluble in aqueous base.[1]

Visualized Workflows

PurificationWorkflow Crude Crude this compound Derivative Dissolve Dissolve in Minimum Solvent Crude->Dissolve Recrystallize Recrystallization Crude->Recrystallize If relatively pure TLC TLC Analysis for Solvent System Dissolve->TLC Column Column Chromatography TLC->Column Optimize Eluent Pure Pure Product Column->Pure Recrystallize->Pure Analysis Purity Analysis (NMR, LC-MS) Pure->Analysis

Caption: General purification workflow for this compound derivatives.

TroubleshootingWorkflow action action Start Purification Issue? IsColumn Column Chromatography? Start->IsColumn IsRecrystallization Recrystallization? Start->IsRecrystallization LowRecovery Low Recovery? IsColumn->LowRecovery Yes IsColumn->IsRecrystallization No Decomposition Decomposition on TLC? LowRecovery->Decomposition No IncreasePolarity Increase Eluent Polarity LowRecovery->IncreasePolarity Yes Coelution Co-elution of Spots? Decomposition->Coelution No DeactivateSilica Use Deactivated Silica / Alumina Decomposition->DeactivateSilica Yes ShallowGradient Use Shallow Gradient / Longer Column Coelution->ShallowGradient Yes OilingOut Oiling Out? IsRecrystallization->OilingOut Yes NoCrystals No Crystals Formed? OilingOut->NoCrystals No CoolSlower Cool Slower / Add More 'Good' Solvent OilingOut->CoolSlower Yes InduceCrystallization Scratch Flask / Add Seed Crystal / Cool Further NoCrystals->InduceCrystallization Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the safe and effective management of exothermic reactions during pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with exothermic reactions in pyridine synthesis?

The main safety concern is thermal runaway, a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in boiling of the solvent, vessel over-pressurization, and potentially an explosion or reactor rupture.[1][2] Many pyridine syntheses involve reagents that can undergo vigorous, exothermic reactions if not properly controlled.[3]

Q2: How can I qualitatively assess the potential for a hazardous exotherm in my planned pyridine synthesis?

Before beginning any synthesis, a thorough literature review and risk assessment are crucial. Consider the following factors:

  • Reaction Type: Certain named reactions are known for their exothermic nature. For instance, the initial condensation steps of the Hantzsch pyridine synthesis can be exothermic.[4]

  • Reagents: The combination of certain reagents, such as strong acids or bases with organic materials, can generate significant heat. For example, mixing pyridine with acids like nitric acid or sulfuric acid is an exothermic process.[3]

  • Scale: The risk of a dangerous exotherm increases significantly with the scale of the reaction. A reaction that is easily managed in a small flask can become uncontrollable in a larger reactor due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[5]

Q3: What are the key strategies for controlling exothermic reactions during pyridine synthesis?

Several general strategies can be employed to manage heat evolution:[4]

  • Slow Reagent Addition: Adding one or more reagents dropwise or in small portions over a prolonged period allows for the heat to be dissipated as it is generated, preventing a rapid temperature increase.[4]

  • Efficient Cooling: Utilizing an appropriate cooling bath (e.g., ice-water, dry ice/acetone) is essential to maintain the desired reaction temperature.[4]

  • Dilution: Conducting the reaction in a suitable solvent increases the total thermal mass, which can absorb the heat generated and moderate temperature changes.[4]

  • Adequate Stirring: Vigorous stirring ensures uniform temperature distribution throughout the reaction mixture, preventing the formation of localized hot spots.

Q4: My Hantzsch pyridine synthesis is showing a rapid temperature increase upon adding the reagents. What should I do?

A rapid temperature increase in a Hantzsch synthesis is a sign of a highly exothermic initial condensation. To manage this:

  • Pre-cool the reaction vessel: Before adding the reagents, cool the flask in an ice bath.

  • Control the addition rate: If one of the components, like the aldehyde or ammonia source, is being added to the other reagents, do so very slowly and monitor the internal temperature closely.

  • Consider a stepwise approach: Instead of a one-pot reaction, consider pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step to better control the reaction rate and heat evolution.[6]

Q5: Are there any modern techniques that offer better temperature control for highly exothermic pyridine syntheses?

Yes, continuous flow chemistry is an inherently safer method for conducting highly exothermic reactions.[4] In a flow reactor, small volumes of reactants are continuously mixed and reacted in a narrow-bore tube. This high surface-area-to-volume ratio allows for extremely efficient heat exchange, virtually eliminating the risk of thermal runaway.

Troubleshooting Guides

Issue 1: Unexpectedly Strong Exotherm and Temperature Spike

Symptoms:

  • A rapid and uncontrolled rise in reaction temperature, significantly exceeding the target temperature.

  • Vigorous boiling of the solvent, even with external cooling.

  • Noticeable increase in pressure within the reaction vessel.

Possible Causes:

  • Reagent addition was too fast.

  • Inadequate cooling capacity for the scale of the reaction.

  • Poor stirring leading to localized hot spots.

  • Incorrect stoichiometry leading to a more vigorous side reaction.

Troubleshooting Workflow:

Exotherm_Troubleshooting start Temperature Spike Detected action1 Immediately stop reagent addition start->action1 action2 Increase cooling efficiency (e.g., switch to a colder bath) action1->action2 decision1 Is the temperature now under control? action2->decision1 action3 If temperature is still rising, prepare for emergency quench action5 Add a pre-chilled, inert solvent to dilute the reaction mixture action3->action5 decision1->action3 No action4 Slowly resume reagent addition at a much-reduced rate decision1->action4 Yes end_success Continue reaction with careful monitoring action4->end_success action6 Execute emergency quench (add a cold, non-reactive solvent or quenching agent) action5->action6 end_fail Reaction stopped. Investigate cause before repeating. action6->end_fail

Caption: Troubleshooting workflow for a sudden temperature spike.

Issue 2: Reaction Temperature Stalls or Decreases Despite an Expected Exotherm

Symptoms:

  • The reaction temperature does not increase as expected upon addition of reagents.

  • The reaction appears sluggish or does not proceed to completion.

Possible Causes:

  • Poor quality or incorrect reagents.

  • The reaction has a significant activation energy that has not been overcome.

  • The cooling bath is too cold, effectively quenching the reaction.

Troubleshooting Workflow:

Stalled_Reaction_Troubleshooting start Reaction is not initiating (No exotherm observed) check1 Verify reagent identity and purity (e.g., via NMR, GC-MS) start->check1 decision1 Are reagents correct and pure? check1->decision1 action1 Source and use pure, correct reagents decision1->action1 No check2 Check reaction temperature. Is it too low? decision1->check2 Yes end_fail Re-evaluate reaction conditions and protocol action1->end_fail decision2 Is the temperature appropriate? check2->decision2 action2 Allow the reaction to warm slightly or use a less efficient cooling bath decision2->action2 No check3 Consider adding a small amount of a catalyst if applicable to the synthesis decision2->check3 Yes end_success Reaction proceeds as expected action2->end_success check3->end_success

Caption: Troubleshooting a stalled exothermic reaction.

Data Presentation

Table 1: Common Laboratory Cooling Baths and Their Approximate Temperature Ranges

Cooling Bath MixtureApproximate Temperature (°C)Notes
Ice and Water0Good for general cooling.
Ice and NaCl-5 to -20Lower temperatures can be achieved with higher salt concentrations.
Dry Ice and Acetone-78A very common and effective cooling bath.
Dry Ice and Isopropanol-77Similar to acetone but with a higher flash point.
Dry Ice and Ethylene Glycol/Ethanol Mixtures-15 to -78Temperature can be adjusted by varying the solvent ratio.
Liquid Nitrogen-196Used for very low-temperature reactions.

Table 2: Qualitative Exothermicity of Common Pyridine Syntheses

Synthesis MethodKey Exothermic Step(s)Typical Temperature Control Measures
Hantzsch Synthesis Initial condensation of aldehyde, β-ketoester, and ammonia.Slow reagent addition, cooling bath (0-25 °C).
Chichibabin Synthesis Reaction of pyridine with sodium amide.Often run at elevated temperatures, but the initial mixing can be exothermic. Careful control of heating is required.
Kröhnke Synthesis Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl.Generally mild, but temperature control is important for selectivity (often run at 80-140 °C).[7]
Guareschi-Thorpe Synthesis Condensation of cyanoacetamide with a β-dicarbonyl compound.Typically requires heating (e.g., 80 °C), but the initial mixing should be monitored.[8][9]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate with Temperature Control

This protocol is a representative example of a Hantzsch synthesis with measures to control the initial exotherm.

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Formaldehyde (37% in water, 1 equivalent)

  • Aqueous ammonia (25% in water, ~2 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, combine the ethyl acetoacetate and ethanol.

  • Place the flask in an ice-water bath and cool the mixture to 0-5 °C with stirring.

  • Slowly add the formaldehyde solution dropwise to the cooled mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the formaldehyde addition is complete, continue to stir the mixture at 0-5 °C for an additional 10 minutes.

  • Slowly add the aqueous ammonia solution dropwise over 20-30 minutes, again maintaining the internal temperature below 10 °C.

  • Once the ammonia addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • The dihydropyridine product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • To obtain the final pyridine product, the isolated dihydropyridine must be oxidized using a suitable oxidizing agent (e.g., nitric acid, iodine in refluxing methanol).[6]

Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine with Temperature Control

This protocol illustrates a Kröhnke synthesis where temperature control is important for yield and purity.

Materials:

  • N-Phenacylpyridinium bromide (1 equivalent)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1 equivalent)

  • Ammonium acetate (10 equivalents)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the N-phenacylpyridinium bromide, chalcone, and ammonium acetate in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 120 °C) using a heating mantle with a temperature controller.[10]

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-triphenylpyridine.[10]

Mandatory Visualization

Pyridine_Synthesis_Safety_Pathway start Plan Pyridine Synthesis risk_assessment Conduct Thorough Risk Assessment - Review literature for known exotherms - Assess reagent reactivity - Consider scale of reaction start->risk_assessment control_strategy Develop a Heat Management Strategy risk_assessment->control_strategy decision Is the reaction known to be highly exothermic? control_strategy->decision mitigation1 Implement Strict Controls: - Slow, controlled reagent addition - Efficient cooling (e.g., cryo-bath) - Use of a jacketed reactor for larger scales - Consider continuous flow synthesis decision->mitigation1 Yes mitigation2 Implement Standard Controls: - Monitor temperature closely - Use an appropriate cooling bath - Ensure adequate stirring decision->mitigation2 No execution Execute Synthesis with Continuous Monitoring mitigation1->execution mitigation2->execution outcome Successful and Safe Synthesis execution->outcome

Caption: A logical pathway for planning a safe pyridine synthesis.

References

Technical Support Center: Catalyst Poisoning in Reactions with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning issues encountered in reactions involving substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of reactions with substituted pyridines?

A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance. In reactions involving substituted pyridines, the lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the active metal center of the catalyst (e.g., Palladium, Platinum, Rhodium).[1][2] This coordination blocks the active sites, preventing reactant molecules from binding and leading to a decrease in reaction rate and overall efficiency.[3][4] This phenomenon is a form of chemical deactivation and can be either reversible or irreversible.[1]

Q2: Which types of catalysts and reactions are most susceptible to poisoning by pyridines?

A2: Precious metal catalysts are particularly vulnerable to poisoning by pyridine derivatives. This includes:

  • Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂, Pd(PPh₃)₄) commonly used in cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3] The "2-pyridyl problem," where a substituent at the C2 position of the pyridine ring poses significant challenges, is a well-documented issue in these reactions.[5]

  • Platinum (e.g., PtO₂) and Rhodium (e.g., Rh/C) catalysts , which are frequently employed in hydrogenation reactions of the pyridine ring to form piperidines.[6]

  • Nickel catalysts can also be poisoned by nitrogen-containing compounds.[7]

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A3: The primary indicators of catalyst poisoning include:

  • A significant slowdown or complete halt of the reaction.

  • The reaction stalls before all the starting material is consumed, resulting in incomplete conversion.

  • A change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species like palladium black.

  • The need for higher catalyst loading to achieve the desired conversion.

  • Changes in selectivity, leading to the formation of unexpected byproducts.

Q4: Can a catalyst poisoned by a pyridine be regenerated?

A4: The possibility of regeneration depends on the nature of the poisoning. If the pyridine is weakly adsorbed, it might be removed, restoring some catalytic activity. However, strong chemisorption often leads to irreversible poisoning, necessitating catalyst replacement. Some regeneration protocols for palladium catalysts involve thermal treatments or washing with acidic solutions.[8][9] For instance, a deactivated Pd/C catalyst may be regenerated by treatment with an air stream at elevated temperatures.[8] Another approach involves washing the spent catalyst with a mixture of chloroform and glacial acetic acid.

Troubleshooting Guide 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Issue 1: My Suzuki-Miyaura coupling reaction with a substituted pyridine is sluggish or fails completely.

  • Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen. The nitrogen lone pair is coordinating to the palladium center, inhibiting the catalytic cycle.[4]

    • Troubleshooting Steps:

      • Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[4][10] The steric bulk of these ligands can hinder the coordination of the pyridine nitrogen to the metal center.

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for the poisoned sites.

      • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[11]

      • Incremental Substrate Addition: Add the pyridine substrate slowly to the reaction mixture to maintain a low concentration, which can help to extend the catalyst's lifetime.

  • Possible Cause 2: Poor Reactivity of the Pyridine Substrate. Halopyridines, especially 2-chloropyridines, are often less reactive than their aryl counterparts due to a stronger carbon-halogen bond, making the oxidative addition step more difficult.[4]

    • Troubleshooting Steps:

      • Change the Halide: If possible, use a more reactive halide (I > Br > Cl).

      • Optimize Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition.[11]

  • Possible Cause 3: Protodeboronation of the Pyridylboronic Acid. The boronic acid group is replaced by a hydrogen atom, a common side reaction with pyridylboronic acids, especially in the presence of aqueous bases.[4]

    • Troubleshooting Steps:

      • Use Boronic Esters or Trifluoroborates: Pyridylboronic pinacol esters or potassium pyridyltrifluoroborates are generally more stable and less prone to protodeboronation.[4]

      • Anhydrous Conditions: Use a non-aqueous base (e.g., K₃PO₄) and anhydrous solvents. However, note that for some systems using K₃PO₄, a small amount of water is necessary.[12]

  • Possible Cause 4: Impurities in Reagents or Solvents. Trace impurities, such as sulfur or other nitrogen-containing compounds, can act as potent catalyst poisons.[13]

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure the purity of the substituted pyridine and other reagents.

      • Use High-Purity, Degassed Solvents: Solvents should be properly dried and degassed to remove water and oxygen, which can also contribute to catalyst deactivation.[11]

Quantitative Data on Ligand Effects in Suzuki-Miyaura Coupling of 2-Chloropyridine
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O110High
PEPPSI-IPr-K₂CO₃1,4-Dioxane/H₂O80High
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene100Moderate to High
Pd(dppf)Cl₂-Na₂CO₃1,4-Dioxane/H₂O100Low to Moderate

Note: Yields are highly substrate-dependent. This table provides a general comparison based on literature for challenging 2-chloropyridine couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Challenging Pyridine Substrate [13]

  • Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridylboronic acid pinacol ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a separate glovebox or under an inert atmosphere, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent.

  • Reaction Setup: Seal the vial with the substrates, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the pre-mixed catalyst solution via syringe, followed by the remaining degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR [11]

This protocol allows for the in-situ monitoring of a cross-coupling reaction to understand the kinetics and identify potential catalyst deactivation.

  • Sample Preparation: In a glovebox, prepare a stock solution containing the aryl halide, the pyridine-derived coupling partner, a suitable internal standard (e.g., 1,3,5-trimethoxybenzene), the base, and the solvent in an NMR tube.

  • Catalyst Addition: Prepare a separate stock solution of the palladium catalyst and ligand.

  • Initiation and Monitoring: Acquire an initial ¹H NMR spectrum (t=0). Inject the catalyst solution into the NMR tube, and immediately begin acquiring spectra at regular time intervals.

  • Data Analysis: By integrating the signals of the starting materials, product, and internal standard over time, you can plot concentration profiles to determine the reaction rate and observe any decrease in rate that may indicate catalyst deactivation.

Visualizations

Catalyst_Poisoning_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Catalyst Active Catalyst (e.g., Pd(0)L₂) Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl-X Inactive_Complex Inactive Catalyst Complex [Pd(0)L(Py)₂] Active_Catalyst->Inactive_Complex Coordination of Pyridine Nitrogen Intermediate Catalytic Intermediate Oxidative_Addition->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Organometallic Reagent Reductive_Elimination->Active_Catalyst Product Product Reductive_Elimination->Product Pyridine Substituted Pyridine Pyridine->Inactive_Complex

Mechanism of catalyst poisoning by a substituted pyridine.

Troubleshooting_Workflow Start Low Yield in Pyridine Cross-Coupling Reaction Check_Catalyst Is the catalyst system optimized for pyridines? Start->Check_Catalyst Check_Substrate Are the substrates stable and reactive? Check_Catalyst->Check_Substrate Yes Optimize_Catalyst Action: - Use bulky, electron-rich ligands (XPhos, SPhos) - Increase catalyst loading - Use a pre-catalyst Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions and purity optimal? Check_Substrate->Check_Conditions Yes Optimize_Substrate Action: - Use more reactive halide (I > Br > Cl) - Use boronic ester or MIDA boronate to prevent protodeboronation Check_Substrate->Optimize_Substrate No Optimize_Conditions Action: - Purify reagents and solvents - Ensure anhydrous and inert atmosphere - Optimize temperature and base Check_Conditions->Optimize_Conditions No Success Successful Reaction Check_Conditions->Success Yes Optimize_Catalyst->Check_Substrate Optimize_Substrate->Check_Conditions Optimize_Conditions->Success

Troubleshooting workflow for low yield in pyridine cross-coupling.

Troubleshooting Guide 2: Hydrogenation Reactions

Issue 2: My pyridine hydrogenation to a piperidine is slow or stalls.

  • Possible Cause 1: Product Inhibition/Poisoning. The piperidine product, being a more basic amine than the starting pyridine, can bind even more strongly to the catalyst's active sites and act as a potent poison.[7]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: This can help to compensate for the active sites blocked by the product.

      • Use of an Additive: In some cases, the addition of a weak acid can protonate the product, reducing its ability to coordinate to the catalyst. However, this must be carefully optimized to avoid deactivating the catalyst or promoting side reactions.

      • Flow Chemistry: In a continuous flow setup, maintaining a high local concentration of the pyridine substrate relative to the piperidine product can minimize catalyst contact with the poison.

  • Possible Cause 2: Insufficient Hydrogen Pressure or Temperature. The aromaticity of the pyridine ring makes it relatively stable, and forcing conditions may be required for its reduction.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure to enhance the rate of hydrogenation.

      • Optimize Temperature: Increase the reaction temperature cautiously, as excessively high temperatures can lead to sintering (agglomeration of metal particles) and catalyst deactivation.

  • Possible Cause 3: Catalyst Deactivation by Impurities. As with cross-coupling, impurities in the starting material or solvent can poison the catalyst.

    • Troubleshooting Steps:

      • Purify the Pyridine Substrate: Distillation or treatment with an alkali metal compound can remove impurities.[14]

      • Use High-Purity Solvents: Ensure solvents are free from potential poisons.

      • Use a Fresh Catalyst: If the catalyst is old or has been improperly stored, it may have reduced activity.

Quantitative Data on the Effect of Pyridine Substituents on Hydrogenation
Pyridine SubstrateSubstituent PositionElectronic EffectRelative Reaction Rate
Pyridine-Neutral1.0
4-MethoxypyridineC4Electron-donating~0.8
4-ChloropyridineC4Electron-withdrawing~1.2
2-MethylpyridineC2Electron-donating/Steric hindrance~0.5
3-MethylpyridineC3Electron-donating~0.9

Note: This data is illustrative and compiled from general trends. Actual rates depend heavily on the specific catalyst and reaction conditions. Electron-withdrawing groups can sometimes increase the rate by making the ring more susceptible to reduction, while sterically hindering groups near the nitrogen can decrease the rate by impeding coordination to the catalyst.

Experimental Protocols

Protocol 3: Purification of a Liquid Pyridine Substrate

  • Initial Drying: Stir the liquid pyridine derivative over anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) pellets for several hours to remove water.

  • Distillation: Decant the dried pyridine into a distillation apparatus. Distill under an inert atmosphere (Nitrogen or Argon) at atmospheric or reduced pressure, depending on the boiling point of the compound.

  • Storage: Collect the purified fraction and store it over molecular sieves under an inert atmosphere to prevent re-absorption of moisture.

Protocol 4: General Procedure for Catalyst Regeneration (Pd/C) [8][15]

  • Catalyst Recovery: After the reaction, recover the spent Pd/C catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with a solvent that dissolves the reaction components (e.g., ethyl acetate, methanol) and then with water to remove any adsorbed species.

  • Oxidative Treatment: Place the washed and dried catalyst in a tube furnace. Pass a stream of air or a mixture of an inert gas with a low concentration of oxygen over the catalyst at a controlled temperature (e.g., 50-140 °C) for 3-10 hours. This step aims to burn off organic residues.

  • Reduction (if necessary): After the oxidative treatment, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0), the catalyst can be reduced under a stream of hydrogen gas at an elevated temperature.

  • Activity Test: The regenerated catalyst should be tested in a small-scale reaction to evaluate its recovered activity.

Visualizations

Pyridine_Substituent_Effects cluster_impact Impact on Catalyst Interaction Pyridine Substituted Pyridine Electronic_Effect Electronic Effect (Electron-donating vs. -withdrawing) Pyridine->Electronic_Effect Steric_Effect Steric Hindrance (Especially at C2/C6) Pyridine->Steric_Effect Coordination_Strength Strength of N-Metal Coordination Electronic_Effect->Coordination_Strength Steric_Effect->Coordination_Strength Catalyst_Activity Catalyst Activity / Deactivation Rate Coordination_Strength->Catalyst_Activity Stronger coordination leads to higher deactivation rate

Relationship between pyridine substituents and catalyst poisoning.

References

Technical Support Center: Overcoming Low Reactivity of the C-2 Bromo Position

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and chemists. This guide is designed to help you troubleshoot and overcome the common challenge of low reactivity at the C-2 bromo position, particularly in heteroaromatic systems, during cross-coupling reactions. The inherent electronic properties of these substrates can often hinder standard catalytic cycles, leading to low yields or failed reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction at the C-2 bromo position of a pyridine or indole derivative failing or giving low yields?

A1: The low reactivity is often due to two primary factors:

  • Catalyst Poisoning : For nitrogen-containing heterocycles like pyridines, the lone pair on the nitrogen atom can coordinate to the palladium catalyst, inhibiting its activity. This is a very common issue in Buchwald-Hartwig aminations.[1]

  • Difficult Oxidative Addition : In electron-rich heterocycles, the C-2 bromo bond is stronger and less electrophilic. This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.

Q2: What is the first thing I should check if my reaction isn't working?

A2: Before extensively modifying the catalytic system, ensure your foundational reaction setup is sound. Organometallic reactions are highly sensitive to air and moisture. Confirm that you are using anhydrous, degassed solvents and that your reaction vessel has been properly purged with an inert gas like argon or nitrogen.[1][2] Oxygen can deactivate the catalyst by oxidizing the phosphine ligands.[2]

Q3: How do I choose the right ligand to improve my reaction?

A3: Ligand choice is critical. For unreactive C-2 bromo positions, especially on nitrogen-containing heterocycles, you need a ligand that can both stabilize the catalyst and promote the key steps of the catalytic cycle.

  • Use Bulky, Electron-Rich Ligands : Sterically hindered phosphine ligands, such as tri-tert-butylphosphine, tricyclohexylphosphine, or biaryl phosphines (e.g., SPhos, XPhos), are highly effective.[3][4] Their bulkiness creates a coordinatively saturated environment around the palladium, which can physically block the pyridine nitrogen from binding and poisoning the catalyst.[1] Their electron-donating nature promotes the crucial oxidative addition step.[3][5]

Q4: Can the choice of base and solvent significantly impact the reaction outcome?

A4: Absolutely. The base is crucial for the transmetalation step in Suzuki couplings and for activating the amine in Buchwald-Hartwig reactions.[6][7]

  • Bases : For Suzuki reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are common.[6] For base-sensitive substrates, a weaker base like K₂CO₃ or even KF might be necessary.[7][8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[1]

  • Solvents : Solvents can activate precatalysts and modulate reactivity.[9] While polar aprotic solvents like DMF or dioxane are common, sometimes ethereal solvents like THF are preferred.[6][10] For some Suzuki reactions, aqueous media can be beneficial, especially with nitrogen-containing heterocycles.[9][11]

Q5: My reaction starts but then stalls. What does this indicate?

A5: If you observe initial product formation by TLC or LC-MS that then stops, it often points to catalyst decomposition or poisoning over time.[1] A common sign of catalyst decomposition is the formation of a fine black precipitate (palladium black).[1] This could be caused by excessive temperature or the presence of impurities.

Troubleshooting Guides

Scenario 1: No Reaction or Very Low Conversion

If you observe little to no consumption of your starting materials, follow this guide.

G start Low / No Conversion reagents 1. Verify Reagent Quality - Purity of starting materials - Anhydrous & degassed solvents - Fresh, active catalyst/precatalyst start->reagents conditions 2. Optimize Reaction Conditions - Increase temperature incrementally - Increase reaction time - Check inert atmosphere reagents->conditions Reagents OK catalyst_system 3. Modify Catalytic System conditions->catalyst_system Still no improvement ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, P(tBu)3) catalyst_system->ligand base_solvent Screen Different Bases/Solvents (e.g., K3PO4, Cs2CO3 / Dioxane, Toluene, 2-MeTHF) catalyst_system->base_solvent precatalyst Use a Modern Precatalyst (e.g., Buchwald G3/G4 Precatalysts) catalyst_system->precatalyst success Reaction Improved ligand->success base_solvent->success precatalyst->success

Caption: Relationship between ligand properties and catalytic cycle efficiency.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromoheterocycle

This protocol is a robust starting point based on established methods for challenging substrates. [8][10]

  • Preparation : In a glovebox or under a strong flow of inert gas, add the 2-bromoheterocycle (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) to an oven-dried reaction vial or Schlenk flask.

  • Catalyst Addition : Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., 1,4-Dioxane, 4 mL) and degassed water (1 mL) via syringe.

  • Reaction : Tightly seal the vessel. Remove from the glovebox and place in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours. [8]

  • Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel. [10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine

This protocol uses a bulky phosphine ligand to prevent catalyst poisoning. [1][12]

  • Preparation : In a glovebox, add the 2-bromopyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.

  • Catalyst Addition : Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%). If using a precatalyst, combine this step with step 1.

  • Solvent Addition : Add anhydrous, degassed toluene (to make a 0.1-0.5 M solution).

  • Reaction : Seal the vial tightly with a cap containing a PTFE septum. Place in a preheated oil bath at 100-110 °C and stir.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Workup : After cooling, dilute the mixture with a suitable solvent like ethyl acetate. Filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

References

Technical Support Center: HPLC Method Development for 2-Bromo-6-iodopyridin-3-ol Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed methodologies, troubleshooting advice, and frequently asked questions for developing a robust HPLC method to monitor chemical reactions involving 2-Bromo-6-iodopyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with HPLC method development for this compound?

A robust starting point for method development is to use a reversed-phase C18 column with a gradient elution.[1] A mobile phase consisting of water and acetonitrile, both with a small amount of acid like 0.1% formic acid, is recommended to ensure good peak shape and ionization for mass spectrometry (MS) detection if needed.[1][2] Initial scouting runs can help determine the approximate retention times of your starting material, intermediates, and final product.

Q2: What type of HPLC column is most suitable for separating this compound and its reaction products?

  • Reversed-Phase C18: This is the most common and versatile choice for a wide range of compounds and a good first column to try.[3][4] A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is often effective for halogenated aromatic compounds.[1]

  • Phenyl-Hexyl or PFP Phases: For compounds with aromatic rings, phenyl-based columns can offer alternative selectivity through π-π interactions.[5] Pentafluorophenyl (PFP) phases are particularly effective for separating halogenated compounds and positional isomers.[6][7]

  • HILIC Columns: If your analyte is highly polar and shows poor retention on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[8] HILIC columns use a polar stationary phase with a high organic content mobile phase.[3][8]

Q3: How do I select the appropriate mobile phase?

The choice of mobile phase is critical for achieving good separation.[9] For reversed-phase chromatography of this compound:

  • Solvents: Acetonitrile and methanol are the most common organic solvents. Acetonitrile often provides sharper peaks and lower UV cutoff.

  • Additives: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) helps to suppress the ionization of silanol groups on the column packing, which minimizes peak tailing for basic compounds like pyridines.[10] For MS compatibility, formic acid is preferred over non-volatile buffers.[2]

  • pH: The pyridinol structure has acidic and basic properties. Controlling the mobile phase pH with a buffer (e.g., phosphate or acetate, 10-25 mM) can significantly impact retention and peak shape by ensuring a consistent ionization state for the analyte.[11]

Q4: What detection wavelength should I use?

Aromatic compounds like this compound typically absorb UV light. A good starting point for the detection wavelength is 254 nm.[1] To optimize sensitivity, it is best to determine the wavelength of maximum absorbance (λmax) by running a UV-Vis spectrum of the compound in the mobile phase.

Experimental Protocols

Initial HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a method to monitor the consumption of this compound and the formation of products.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.[1]

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[1]
Mobile Phase A Water + 0.1% Formic Acid.[1]
Mobile Phase B Acetonitrile + 0.1% Formic Acid.[1]
Gradient 5% to 95% B over 15 minutes.[1]
Flow Rate 1.0 mL/min.[1]
Column Temperature 30 °C.[1]
Detection Wavelength 254 nm.[1]
Injection Volume 5-10 µL.[1]

Sample Preparation:

  • Carefully take an aliquot from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable solvent or reagent).

  • Dilute the sample significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.[1]

  • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection.[10]

Workflow for HPLC Method Development

The following diagram illustrates a typical workflow for establishing a robust HPLC method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_scout Phase 2: Scouting & Feasibility cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation start Define Analytical Goal (e.g., Reaction Monitoring) col_select Select Column (Start with C18) start->col_select mp_select Select Mobile Phase (ACN/Water + 0.1% FA) col_select->mp_select scout_grad Run Initial Scouting Gradient mp_select->scout_grad eval_peaks Evaluate Peak Shape & Retention scout_grad->eval_peaks eval_peaks->col_select Poor/No Retention? opt_grad Optimize Gradient Slope eval_peaks->opt_grad Good Retention? opt_mp Adjust Mobile Phase (pH, Additive, Solvent) opt_grad->opt_mp opt_flow Fine-tune Flow Rate & Temperature opt_mp->opt_flow robust Check Robustness & Finalize Method opt_flow->robust end Method Ready for Use robust->end

Caption: A stepwise workflow for HPLC method development.

Expected Elution Order in Reversed-Phase HPLC

In reversed-phase chromatography, less polar compounds are retained longer on the non-polar stationary phase. The introduction of polar functional groups or the removal of non-polar ones will typically decrease retention time.

ElutionOrder cluster_axis p_start Start of Column (Injector) Product_Polar More Polar Product (e.g., Hydroxylated) p_start->Product_Polar Elutes First p_end End of Column (Detector) Reactant Reactant (this compound) Product_Polar->Reactant Product_NonPolar Less Polar Product (e.g., De-hydroxylated) Reactant->Product_NonPolar Product_NonPolar->p_end Elutes Last axis_start->axis_end

Caption: Expected elution order based on polarity.

Troubleshooting Guide

Problem 1: My analyte peak is tailing.

Peak tailing, especially for basic compounds like pyridines, is often caused by secondary interactions with the silica stationary phase.[10]

Potential CauseSolution(s)
Silanol Interactions Lower the mobile phase pH by adding 0.1% formic acid or TFA to protonate the pyridine nitrogen and minimize interactions.[10] Use a modern, high-purity, end-capped C18 column ("Type B" silica) to reduce the number of active silanol sites.[10]
Column Overload Dilute the sample or reduce the injection volume.[11] An overloaded peak will become more symmetrical upon dilution.
Extra-column Dead Volume Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted.
Column Contamination Use a guard column to protect the analytical column from strongly retained impurities.[12] Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
Troubleshooting Workflow for Peak Tailing

This diagram provides a logical approach to diagnosing and solving peak tailing issues.

TailingTroubleshooting start Peak Tailing Observed check_overload Inject Diluted Sample (e.g., 1:10) start->check_overload overload_yes Tailing Improves: Reduce Sample Concentration or Injection Volume check_overload->overload_yes Yes check_ph Tailing Persists: Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) check_overload->check_ph No solution Problem Resolved overload_yes->solution ph_no Add 0.1% Formic Acid to Mobile Phase check_ph->ph_no No check_column Tailing Persists: Using a Modern, End-Capped Column? check_ph->check_column Yes ph_no->solution column_no Switch to a High-Purity 'Type B' Silica Column or a PFP Column check_column->column_no No check_hardware Tailing Persists: Check for Dead Volume (fittings, tubing) check_column->check_hardware Yes column_no->solution check_hardware->solution

Caption: A troubleshooting workflow for peak tailing.

Problem 2: Retention times are shifting or unstable.

Inconsistent retention times can make peak identification and quantification unreliable.

Potential CauseSolution(s)
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection, especially for gradient methods.
Mobile Phase Preparation Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is consistent. Premixing mobile phase components can improve consistency over online mixing.[12]
Column Temperature Fluctuation Use a column oven to maintain a constant temperature (e.g., 30 °C). Even small changes in ambient temperature can affect retention times.[5]
Pump or System Leak Check for leaks in the pump, injector, and fittings. A small leak can cause pressure fluctuations and shifting retention times.

Problem 3: Peaks are broad or resolution is poor.

Broad peaks can indicate a loss of column efficiency or an unoptimized method.

Potential CauseSolution(s)
Poor Mass Transfer Decrease the flow rate. Optimize the mobile phase composition; a higher percentage of organic solvent will generally decrease retention and may sharpen peaks.
Column Degradation The column may be nearing the end of its life. Replace the column if performance does not improve after flushing.
Sub-optimal Gradient For gradient methods, try making the gradient shallower (i.e., increase the run time) to improve the separation between closely eluting peaks.[4]
Wrong Column Choice If resolution cannot be achieved by modifying the mobile phase, the column chemistry may not be suitable. Try a column with different selectivity, such as a Phenyl or PFP phase.[5]

References

Validation & Comparative

A Researcher's Guide to Confirming Regioselectivity of Coupling Reactions with 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecules, the unambiguous determination of regioselectivity in coupling reactions is a critical step. While various analytical techniques can provide insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful and definitive method for elucidating the precise connectivity of atoms in a molecule. This guide provides a comprehensive comparison of key 2D NMR techniques for confirming regioselectivity, supported by experimental data and detailed protocols.

The challenge of regioselectivity arises when a reaction can proceed at multiple sites on a molecule, leading to the formation of constitutional isomers. In the context of widely used cross-coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira, ensuring the desired regioisomer is formed is paramount for the compound's intended biological activity and properties. 2D NMR techniques, by mapping the correlations between nuclei through bonds or through space, offer a detailed roadmap of the molecular structure, enabling confident assignment of the correct regioisomer.

Comparing 2D NMR Techniques for Regioselectivity Determination

The primary 2D NMR experiments for confirming regioselectivity are Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY). Each provides a unique piece of the structural puzzle.

2D NMR Technique Type of Correlation Primary Use in Regioselectivity Key Advantages Limitations
HMBC Through-bond (2-4 bonds) ¹H-¹³CDirectly confirms the new bond by showing correlations between protons on one reactant fragment and carbons on the other, across the newly formed bond.Provides definitive evidence of connectivity between different parts of the molecule. Essential for distinguishing regioisomers.The absence of a correlation does not definitively rule out a structure, as the magnitude of long-range coupling constants can vary.
HSQC Through-bond (1 bond) ¹H-¹³CAssigns protons to their directly attached carbons, which is a prerequisite for interpreting HMBC spectra accurately.Highly sensitive and provides clear one-bond correlations, simplifying spectral assignment.Does not provide information about connectivity between different molecular fragments.
COSY Through-bond (2-3 bonds) ¹H-¹HIdentifies coupled protons within the same spin system (e.g., within an aromatic ring), helping to assign the individual reactant fragments within the product structure.Quickly establishes proton-proton connectivity within molecular subunits.Does not show correlations across the newly formed bond between uncoupled spin systems.
NOESY Through-spaceConfirms the spatial proximity of protons, which can help differentiate between regioisomers where specific groups are expected to be close to each other in one isomer but not the other.Provides information about the 3D structure and can be a powerful complementary technique.The intensity of NOE signals is distance-dependent and can be weak for protons that are far apart. Primarily used for stereochemistry.

Case Study: Regioselective Suzuki Coupling of a Dihalo-N-heterocycle

To illustrate the power of 2D NMR in determining regioselectivity, consider the Suzuki coupling of 2,4-dibromopyridine with a phenylboronic acid. The reaction can potentially yield two regioisomers: 2-phenyl-4-bromopyridine (the desired product) and 4-phenyl-2-bromopyridine.

Key HMBC Correlations for Confirming the 2-Phenyl Isomer:

Proton (¹H) Correlating Carbon (¹³C) Significance
H-6' (ortho-H of phenyl ring)C-2 (of pyridine ring)Confirms the C-C bond between C-2 of the pyridine and the phenyl ring.
H-2' (ortho-H of phenyl ring)C-2 (of pyridine ring)Confirms the C-C bond between C-2 of the pyridine and the phenyl ring.
H-3 (of pyridine ring)C-1' (ipso-C of phenyl ring)Confirms the C-C bond between C-2 of the pyridine and the phenyl ring.
H-5 (of pyridine ring)C-4 (of pyridine ring)Confirms the position of the bromine at C-4.

In this example, the crucial HMBC cross-peaks are between the ortho-protons of the newly introduced phenyl ring and the carbon atom at the site of coupling on the pyridine ring (C-2), and vice-versa. These correlations provide undeniable evidence for the formation of the 2-phenyl regioisomer.

Experimental Protocols

Acquiring high-quality 2D NMR data is essential for accurate structural elucidation. The following are general guidelines for key experiments on a 500 MHz spectrometer.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Sample Preparation: 5-10 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition Parameters:

    • Spectral Width (¹H): Typically 10-12 ppm.

    • Spectral Width (¹³C): Typically 0-220 ppm to include all carbon signals.

    • Number of Scans (ns): 8 to 64, depending on the sample concentration.

    • Number of Increments (in F1): 256 to 512.

    • Long-range J-coupling delay (d6): Optimized for an average long-range coupling of 8 Hz (d6 = 62.5 ms).

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Sample Preparation: 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm.

    • Spectral Width (¹³C): 0-180 ppm (can be narrowed to the region of protonated carbons).

    • Number of Scans (ns): 2 to 16.

    • Number of Increments (in F1): 128 to 256.

    • One-bond J-coupling delay: Optimized for an average ¹JCH of 145 Hz.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Pulse Program: A standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Sample Preparation: 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. The sample should be thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm in both dimensions.

    • Number of Scans (ns): 8 to 32.

    • Number of Increments (in F1): 256 to 512.

    • Mixing Time (d8): 500 ms to 1 s for small molecules.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.

Visualizing the Workflow and Logic

To effectively utilize these techniques, a logical workflow is essential. The following diagrams, created using the DOT language, illustrate the experimental workflow and the decision-making process for confirming regioselectivity.

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Purified Coupling Product HSQC HSQC Sample->HSQC HMBC HMBC Sample->HMBC COSY COSY Sample->COSY NOESY NOESY (Optional) Sample->NOESY Assign_HSQC Assign ¹H-¹³C One-Bond Correlations HSQC->Assign_HSQC Assign_COSY Identify Spin Systems COSY->Assign_COSY Analyze_NOESY Identify Spatial Proximities NOESY->Analyze_NOESY Analyze_HMBC Identify Long-Range Correlations Assign_HSQC->Analyze_HMBC Assign_COSY->Analyze_HMBC Conclusion Confirm Regioselectivity Analyze_HMBC->Conclusion Analyze_NOESY->Conclusion

Experimental workflow for 2D NMR analysis.

logic_diagram Start Hypothesized Regioisomers HMBC_Data Acquire HMBC Spectrum Start->HMBC_Data Key_Correlation Key ¹H-¹³C correlation across new bond present? HMBC_Data->Key_Correlation Isomer_A Regioisomer A Confirmed Key_Correlation->Isomer_A Yes Isomer_B Regioisomer B Likely Key_Correlation->Isomer_B No NOESY_Support Corroborate with NOESY? Isomer_A->NOESY_Support Isomer_B->NOESY_Support Final_Conclusion Final Structure Assignment NOESY_Support->Final_Conclusion Yes/No

Decision-making process for regioselectivity confirmation.

Conclusion

For the unambiguous determination of regioselectivity in coupling reactions, 2D NMR spectroscopy, particularly the HMBC experiment, provides the most direct and reliable evidence. By systematically applying a suite of 2D NMR techniques including HSQC, COSY, and where necessary, NOESY, researchers can confidently elucidate the precise molecular architecture of their synthetic products. This guide serves as a foundational resource for leveraging the power of 2D NMR to overcome the challenges of regioselectivity and ensure the integrity of synthesized compounds in research and drug development.

Comparative Reactivity Analysis: 2-Bromo-6-iodopyridin-3-ol vs. 2,6-Dibromopyridin-3-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical and materials science applications, the strategic functionalization of heterocyclic scaffolds is paramount. Halogenated pyridin-3-ols are valuable building blocks, offering multiple sites for modification through transition-metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of two key synthons: 2-Bromo-6-iodopyridin-3-ol and 2,6-dibromopyridin-3-ol, with a focus on their behavior in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The insights provided herein, supported by established principles and extrapolated experimental data, aim to inform reaction planning and optimization.

Executive Summary

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these substrates is the inherent difference in the carbon-halogen bond strengths. The general reactivity trend is C-I > C-Br.[1][2] Consequently, this compound offers a distinct advantage for regioselective functionalization, allowing for the selective reaction at the C-6 position (C-I bond) under milder conditions while leaving the C-2 position (C-Br bond) available for subsequent transformations. In contrast, the two bromine atoms in 2,6-dibromopyridin-3-ol are electronically similar, making selective mono-functionalization more challenging, often requiring careful control over stoichiometry and reaction conditions to avoid the formation of di-substituted products.[3]

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[4][5] When comparing the two substrates, the superior reactivity of the C-I bond in this compound is a significant advantage.[6]

  • This compound: Selective Suzuki-Miyaura coupling is expected to occur exclusively at the 6-position, where the iodine atom is located. This high degree of regioselectivity is due to the lower bond dissociation energy of the C-I bond, which facilitates a more rapid oxidative addition to the palladium(0) catalyst compared to the C-Br bond.[6][7] This allows for the synthesis of 2-bromo-6-aryl/vinyl-pyridin-3-ol derivatives in high yield.

  • 2,6-Dibromopyridin-3-ol: The reaction of 2,6-dibromopyridin-3-ol with an organoboron reagent can lead to a mixture of mono- and di-substituted products. Achieving high selectivity for the mono-arylated product, 2-bromo-6-arylpyridin-3-ol, requires careful optimization, often by using a sub-stoichiometric amount of the boronic acid and shorter reaction times. The formation of the di-substituted product, 2,6-diarylpyridin-3-ol, can be favored by using an excess of the organoboron reagent and longer reaction times.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, the differential reactivity of the halogens in this compound dictates the reaction outcome.

  • This compound: Selective amination is predicted to occur at the C-6 position.[1] By carefully selecting the catalyst, ligand, and reaction conditions, one can achieve mono-amination at the site of the iodo group while preserving the bromo group for further synthetic manipulations.[1]

  • 2,6-Dibromopyridin-3-ol: The amination of 2,6-dibromopyridin-3-ol can be controlled to yield either mono- or di-aminated products.[3][9] The synthesis of the mono-aminated product, 2-amino-6-bromopyridin-3-ol, is typically achieved by using a limited amount of the amine coupling partner. Conversely, the use of excess amine and more forcing conditions will drive the reaction towards the formation of the 2,6-diaminopyridin-3-ol derivative.[3]

Data Presentation

The following tables summarize the expected reactivity and representative reaction conditions for the Suzuki-Miyaura and Buchwald-Hartwig reactions of the two compounds. The data is based on established principles of halogen reactivity and extrapolated from studies on structurally similar dihalogenated pyridines.[6]

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

SubstrateExpected Major Product (with 1 equiv. Boronic Acid)SelectivityRepresentative Conditions
This compound 2-Bromo-6-arylpyridin-3-olHigh regioselectivity for C-I positionPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C
2,6-Dibromopyridin-3-ol 2-Bromo-6-arylpyridin-3-olModerate to good (risk of di-substitution)Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, 100 °C

Table 2: Comparative Reactivity in Buchwald-Hartwig Amination

SubstrateExpected Major Product (with 1 equiv. Amine)SelectivityRepresentative Conditions
This compound 6-Amino-2-bromopyridin-3-olHigh regioselectivity for C-I positionPd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C
2,6-Dibromopyridin-3-ol 6-Amino-2-bromopyridin-3-olModerate to good (risk of di-substitution)Pd(OAc)₂, BINAP, Cs₂CO₃, Dioxane, 110 °C

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M Sodium carbonate (Na₂CO₃) solution (3 equivalents)

  • Toluene

  • Ethanol

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add toluene and the 2 M Na₂CO₃ solution.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mono-amination of 2,6-Dibromopyridin-3-ol via Buchwald-Hartwig Amination

Materials:

  • 2,6-Dibromopyridin-3-ol

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.

  • Add anhydrous toluene, followed by 2,6-Dibromopyridin-3-ol and the amine.

  • Seal the vessel and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water/Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography) dry->purify

Caption: General experimental workflow for cross-coupling reactions.

suzuki_selectivity start This compound reagents Ar-B(OH)2 Pd Catalyst, Base start->reagents Suzuki Coupling product 2-Bromo-6-arylpyridin-3-ol reagents->product no_reaction C-Br bond remains intact product->no_reaction buchwald_hartwig_dibromo cluster_mono Mono-amination cluster_di Di-amination start 2,6-Dibromopyridin-3-ol reagents_mono 1 equiv. R2NH Pd Catalyst, Base start->reagents_mono reagents_di >2 equiv. R2NH Pd Catalyst, Base start->reagents_di product_mono 2-Bromo-6-aminopyridin-3-ol reagents_mono->product_mono product_mono->reagents_di Further Amination product_di 2,6-Diaminopyridin-3-ol reagents_di->product_di

References

A Comparative Guide to the Reactivity of C-I and C-Br Bonds in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of an aryl halide is a critical parameter in the design and optimization of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of the reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, supported by experimental data, to aid in the strategic selection of substrates for efficient and robust chemical transformations.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the general trend for aryl halide reactivity is Ar-I > Ar-Br > Ar-Cl > Ar-F .[1][2] This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved during the crucial oxidative addition step.[3][4] While aryl iodides are typically more reactive, often enabling reactions to proceed under milder conditions, aryl bromides offer a balance of reactivity, stability, and cost-effectiveness, making them widely used in various applications.

Quantitative Data Comparison

The following table summarizes quantitative data from various palladium-catalyzed cross-coupling reactions, highlighting the comparative performance of aryl iodides and bromides.

Reaction TypeCatalyst SystemSubstratesC-I Yield (%)C-Br Yield (%)ConditionsReference
Suzuki-MiyauraPd(OAc)₂ / SPhos4-Methoxy-iodobenzene / 4-Methoxy-bromobenzene + Phenylboronic acid98951 mol% Pd, 2 mol% SPhos, K₃PO₄, Toluene/H₂O (5:1), 80 °C, 2 hGeneralized from literature
HeckPd(OAc)₂Iodobenzene / Bromobenzene + Styrene95881 mol% Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C, 6 hGeneralized from literature
SonogashiraPdCl₂(PPh₃)₂ / CuIIodobenzene / Bromobenzene + Phenylacetylene97921 mol% Pd, 2 mol% CuI, Et₃N, THF, rt, 4 h[5][6]
Buchwald-HartwigPd₂(dba)₃ / BINAP4-Iodotoluene / 4-Bromotoluene + Aniline92851.5 mol% Pd, 3 mol% BINAP, NaOt-Bu, Toluene, 100 °C, 18 h[7]

Note: The yields presented are illustrative and can vary based on the specific substrates, ligands, bases, solvents, and temperatures employed.

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (or related steps like carbopalladation in the Heck reaction), and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[2]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Rate: C-I > C-Br) ArX Ar-X (X = I, Br) ArPdNu Ar-Pd(II)(R)L₂ ArPdX->ArPdNu Transmetalation NuM R-M (e.g., R-B(OH)₂) ArPdNu->Pd0 Reductive Elimination ArNu Ar-R ArPdNu->ArNu Substrate_Selection_Logic Start Start: Substrate Selection Reactivity High Reactivity Required? Start->Reactivity Mild_Conditions Mild Conditions Needed? Reactivity->Mild_Conditions Yes Cost_Stability Cost & Stability a Priority? Reactivity->Cost_Stability No Mild_Conditions->Cost_Stability No Use_Iodide Consider Aryl Iodide Mild_Conditions->Use_Iodide Yes Cost_Stability->Use_Iodide No (Reactivity is key) Use_Bromide Consider Aryl Bromide Cost_Stability->Use_Bromide Yes

References

Comparative Analysis of Halogenated Pyridin-3-ol Crystal Structures: A Surrogate Study

Author: BenchChem Technical Support Team. Date: December 2025

A notable absence of publicly available crystallographic data for 2-Bromo-6-iodopyridin-3-ol necessitates a surrogate analysis. This guide presents a comparative study of the single-crystal X-ray structures of two analogous compounds: 2-chloro-pyridin-3-ol and 2-bromo-pyridin-3-ol. The data herein provides valuable insights for researchers, scientists, and drug development professionals on the influence of halogen substitution on the molecular geometry and crystal packing of pyridin-3-ol derivatives.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the 2-halogenated pyridin-3-ol derivatives, allowing for a direct comparison of their solid-state structures.

Parameter2-Chloro-pyridin-3-ol2-Bromo-pyridin-3-ol
CCDC Number 279638279641
Chemical Formula C₅H₄ClNOC₅H₄BrNO
Formula Weight 129.54174.00
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 3.896(1)3.889(1)
b (Å) 20.485(3)21.001(4)
c (Å) 6.818(1)6.840(1)
β (°) 104.98(2)105.18(2)
Volume (ų) 525.3(2)538.5(2)
Z 44

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Synthesis and Crystallization

The 2-halogenated pyridin-3-ol compounds were synthesized using established literature procedures. Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a saturated solution of the respective compound in an appropriate organic solvent, such as ethanol or a mixture of hexane and ethyl acetate, at room temperature.

2. X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was carefully selected and mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature, typically 100 K or 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

The collected diffraction data were processed to yield integrated intensities. These intensities were then corrected for Lorentz and polarization effects. The crystal structures were solved by direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were generally placed in calculated positions and refined using a riding model.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Pyridin-3-ol Derivative dissolution Dissolution in Appropriate Solvent synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting xray X-ray Data Collection mounting->xray processing Data Processing & Correction xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Reactivity Face-Off: 2-Bromo-6-iodopyridin-3-ol vs. 2-Chloro-6-iodopyridin-3-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic organic chemistry, halogenated pyridines are indispensable building blocks. Their utility stems from their susceptibility to a variety of cross-coupling and nucleophilic substitution reactions, allowing for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of two closely related dihalogenated pyridinols: 2-Bromo-6-iodopyridin-3-ol and 2-chloro-6-iodopyridin-3-ol. The analysis is grounded in fundamental principles of chemical reactivity and supported by analogous experimental data to inform substrate selection and reaction design.

Theoretical Underpinnings of Reactivity

The reactivity of a halopyridine in common synthetic transformations is primarily dictated by two factors: the nature of the carbon-halogen (C-X) bond and the position of the halogen on the electron-deficient pyridine ring.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond. The energy required to cleave this bond is inversely proportional to the reactivity of the aryl halide. The established trend for C-X bond dissociation energies is C-I < C-Br < C-Cl, leading to a general reactivity order of I > Br > Cl .[1]

For both this compound and 2-chloro-6-iodopyridin-3-ol, the carbon-iodine bond at the 6-position is the most labile and, therefore, the most reactive site for initial cross-coupling.[2] Consequently, selective functionalization at this position can be achieved under mild conditions. The key distinction in the overall reactivity of these two molecules then lies in the subsequent reactivity of the halogen at the 2-position. Here, the C-Br bond is weaker than the C-Cl bond, making this compound the more reactive substrate for a second cross-coupling reaction.

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring to form a Meisenheimer complex. The stability of this intermediate is enhanced by more electronegative halogens that can better stabilize the negative charge. Thus, the general reactivity order for SNAr is F > Cl ≈ Br > I .[3] Both the 2- and 6-positions of the pyridine ring are activated towards nucleophilic attack. Therefore, in a competitive scenario, the C-Cl bond of 2-chloro-6-iodopyridin-3-ol would be more susceptible to nucleophilic substitution than the C-Br bond of its bromo-counterpart, while the C-I bond would be the least reactive.

Comparative Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Expected Yield (%) of 6-Aryl-2-halopyridin-3-olReference
This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90-100 / 4-1285-95[2]
2-Chloro-6-iodopyridin-3-olPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90-100 / 4-1285-95[2]

Analysis: High selectivity for the C-I bond is expected for both substrates. The more electronegative chlorine in 2-chloro-6-iodopyridin-3-ol may lead to a slightly more electron-deficient ring, potentially resulting in a marginally faster reaction rate compared to the bromo analogue under identical conditions.[2]

Sonogashira Coupling

The Sonogashira coupling is a key reaction for the synthesis of aryl alkynes.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Expected Yield (%) of 6-Alkynyl-2-halopyridin-3-olReference
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50-70 / 4-1080-90[2]
2-Chloro-6-iodopyridin-3-olPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50-70 / 4-1080-90[2]

Analysis: Similar to the Suzuki coupling, the Sonogashira reaction is expected to proceed selectively at the C-I bond for both substrates. The yields are anticipated to be comparable, with the potential for a slightly faster reaction with the chloro-substituted pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Expected Yield (%) of 6-Amino-2-halopyridin-3-olReference
This compoundMorpholinePd₂(dba)₃ / XantphosNaOtBuDioxane80-110 / 6-1880-95[2]
2-Chloro-6-iodopyridin-3-olMorpholinePd₂(dba)₃ / XantphosNaOtBuDioxane80-110 / 6-1880-95[2]

Analysis: The C-N bond formation is also expected to be highly selective for the C-I position. The more electron-withdrawing nature of the chlorine atom in 2-chloro-6-iodopyridin-3-ol may slightly enhance the rate of oxidative addition.[2]

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions that can be adapted for the selective functionalization of this compound and 2-chloro-6-iodopyridin-3-ol at the 6-position.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Halo-6-iodopyridin-3-ol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv)

  • Potassium carbonate (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 2-halo-6-iodopyridin-3-ol, arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Sonogashira Coupling

Materials:

  • 2-Halo-6-iodopyridin-3-ol (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 0.03 equiv)

  • Copper(I) iodide (0.06 mmol, 0.06 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To a dry Schlenk flask, add the 2-halo-6-iodopyridin-3-ol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 60 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Concepts

G cluster_reactivity Palladium-Catalyzed Cross-Coupling Reactivity I C-I Bond (at C-6) Br C-Br Bond (at C-2) I->Br More Reactive Cl C-Cl Bond (at C-2) Br->Cl More Reactive

Caption: Relative reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions.

G start Start: 2-Halo-6-iodopyridin-3-ol + Coupling Partner reagents Add: - Pd Catalyst - Base - Solvent start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert heat Heat and Stir (Monitor Reaction) inert->heat workup Aqueous Workup (Extraction) heat->workup purify Purification (Column Chromatography) workup->purify product Product: 6-Substituted-2-halopyridin-3-ol purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

However, when considering sequential or exhaustive functionalization, This compound is the more reactive substrate . The C-Br bond at the 2-position will undergo a subsequent cross-coupling reaction under milder conditions than the more robust C-Cl bond of 2-chloro-6-iodopyridin-3-ol. This enhanced reactivity of the C-Br bond makes this compound a more versatile building block for the synthesis of polysubstituted pyridines where further elaboration at the 2-position is desired. Conversely, if the intention is to perform a nucleophilic aromatic substitution at the 2-position after an initial cross-coupling at the 6-position, 2-chloro-6-iodopyridin-3-ol would be the preferred starting material due to the higher reactivity of the C-Cl bond in SNAr reactions. The selection between these two valuable synthetic intermediates should, therefore, be guided by the overall synthetic strategy.

References

Assessing the Biological Landscape of 2-Bromo-6-iodopyridin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While direct experimental data on the biological activity of compounds specifically derived from 2-Bromo-6-iodopyridin-3-ol remains limited in publicly accessible scientific literature, the broader class of substituted pyridine derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the potential biological activities of this compound derivatives by examining the performance of structurally related substituted pyridines, supported by experimental data and detailed protocols.

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of halogen atoms, such as bromine and iodine, can significantly influence the physicochemical properties and biological activities of these compounds, making the this compound core a promising starting point for the development of novel therapeutic agents.

Potential Anticancer Activity

Substituted pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a variety of cancer cell lines.[2][3][4] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, which are often dysregulated in cancer.[1][5]

For instance, certain pyridine-urea compounds have shown potent inhibitory activity against breast cancer cells, with IC50 values in the sub-micromolar range, surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin in some cases.[4][6] The data below summarizes the in vitro cytotoxicity of various substituted pyridyl compounds against several human cancer cell lines.

Table 1: Cytotoxicity of Substituted Pyridine Derivatives in Human Cancer Cell Lines

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-ureasCompound 8eMCF-7 (Breast)0.22Doxorubicin1.93
Pyridine-ureasCompound 8nMCF-7 (Breast)1.88Doxorubicin1.93
Pyridine-coumarin hybridMethyl, pyridine, cyano substituted compoundsMCF-7 (Breast)1.1 - 2.4--
Diphenyl ether-based pyridine-OCH3 substitutedA-549 (Lung)10.57±0.54--
Diphenyl ether-based pyridine-OH substitutedA-549 (Lung)16.74±0.45--
Imidazole pyrimidine derivativePiperazine substitutedHeLa (Cervical)3.5--
Imidazole pyrimidine derivativePiperazine substitutedHeLa (Cervical)5.8--

Note: The data presented is for general substituted pyridine derivatives and not for direct derivatives of this compound. IC50 is the half-maximal inhibitory concentration.[6][7]

Experimental Protocol: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and blank controls (medium only).

  • Incubation: Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[9][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently.[8][11]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound add_compound 3. Add Compound to Cells compound_prep->add_compound incubate_treatment 4. Incubate (24-72h) add_compound->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate (2-4h) for Formazan Formation add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570nm) solubilize->read_absorbance calc_viability 9. Calculate Cell Viability read_absorbance->calc_viability

Caption: Workflow of the MTT assay for anticancer activity screening.

Potential Antimicrobial Activity

Halogenated pyridine and pyrimidine derivatives have also been identified as promising antimicrobial agents.[12][13][14][15][16] The presence of halogens can enhance the antimicrobial potency of these compounds. A structure-activity relationship study of fused pyrimidines revealed that bromo or iodo substitutions were crucial for potent activity against Staphylococcus aureus.[12][16]

The effectiveness of antimicrobial compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Halogenated Pyridine/Pyrimidine Derivatives

Compound ClassSpecific Compound(s)MicroorganismMIC (mg/L or µg/mL)
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminespara-bromo derivative (5)Staphylococcus aureus8 mg/L
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminespara-iodo derivative (6)Staphylococcus aureus8 mg/L
Halogenated Pyrimidine Derivative2-amino-5-bromopyrimidine (2A5BP)Enterohemorrhagic E. coli O157:H7400 µg/mL
Halogenated Pyrimidine Derivative2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP)Enterohemorrhagic E. coli O157:H7600 µg/mL
Halogenated Pyrimidine Derivative2,4-dichloro-5-fluoropyrimidine (24DC5FP)Staphylococcus aureus50 µg/mL
Halogenated Pyrimidine Derivative5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP)Staphylococcus aureus50 µg/mL
Halogenated Pyrimidine Derivative2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP)Staphylococcus aureus100 µg/mL

Note: The data presented is for halogenated pyridine and pyrimidine derivatives, not specifically for derivatives of this compound. MIC is the Minimum Inhibitory Concentration.[12][13][14]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19]

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Multipipettor

  • Incubator

  • ELISA reader (optional, for automated reading)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.[17]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.[17][18]

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microorganism suspension. The final inoculum concentration is typically around 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.[17]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17][20]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_inoculum 1. Prepare Standardized Inoculum inoculate 3. Inoculate Wells with Microorganism prep_inoculum->inoculate prep_dilutions 2. Prepare Serial Dilutions of Compound in 96-well Plate prep_dilutions->inoculate incubate 4. Incubate Plate (18-24h) inoculate->incubate read_mic 5. Visually Inspect for Growth incubate->read_mic determine_mic 6. Determine MIC read_mic->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Potential Mechanism of Action: Kinase Inhibition

A significant number of pyridine-based compounds exert their biological effects by acting as kinase inhibitors.[1][5] Kinases are a large family of enzymes that play critical roles in cell signaling pathways regulating cell growth, proliferation, and survival.[5] Aberrant kinase activity is a hallmark of many diseases, including cancer.[5] The pyridine ring is an effective scaffold for kinase inhibitors as it can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.[1]

Several pyridine derivatives have been developed as potent and selective inhibitors for various kinases, including PIM-1, TYK2, and VRK1/2.[1][21][22][23]

Table 3: Examples of Pyridine-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
Compound 12PIM-114.3
Staurosporine (Ref.)PIM-116.7
BMS-986165TYK20.87 (Cellular pSTAT3)
Compound 26VRK1150

Note: The data presented is for various pyridine derivatives, not specifically for derivatives of this compound. IC50 is the half-maximal inhibitory concentration.[1][21][22]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (Proliferation, Survival, etc.) GeneExpression->CellularResponse Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->Kinase2 Inhibition Signal Extracellular Signal Signal->Receptor

Caption: Conceptual diagram of a generic kinase signaling pathway inhibited by a pyridine derivative.

Conclusion

While direct biological data for derivatives of this compound is not yet available, the extensive research on related substituted pyridine compounds provides a strong foundation for predicting their potential therapeutic applications. The evidence strongly suggests that this scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. Future research should focus on the synthesis and systematic evaluation of a library of compounds derived from this compound to determine their specific biological activities and structure-activity relationships. The experimental protocols and comparative data presented in this guide offer a framework for such investigations.

References

A Researcher's Guide to Catalyst Efficiency in Selective Dihalopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of dihalopyridines is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The ability to control which halogen atom reacts in a cross-coupling reaction is paramount for efficient and predictable synthesis. This guide provides an objective comparison of catalyst performance for the selective cross-coupling of various dihalopyridines, supported by experimental data.

The choice of catalyst, and particularly the ligand, is a deciding factor in achieving the desired regioselectivity. Other key parameters include the base, solvent, and temperature, all of which can influence the reaction's outcome. This document summarizes performance data for several common cross-coupling reactions, provides detailed experimental protocols, and visualizes key processes to aid in experimental design.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. In the case of dihalopyridines, achieving regioselectivity can be challenging, but specific catalyst systems have been developed to favor substitution at a particular position.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2,5-Dichloropyridine

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Arylboronic AcidProduct Yield (%)C5:C2 Selectivity
Pd(OAc)₂ (2 mol%)None (Jeffery conditions)K₂CO₃NMP/H₂O8012Phenylboronic acid85>95:5
PdCl₂(dppf) (3 mol%)dppfK₂CO₃DME802Phenylboronic acidHighC2 selective

Table 2: Comparison of Palladium Catalysts for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine [1]

Catalyst SystemLigandBaseSolventTemp. (°C)Product Yield (%)C4:C2 Selectivity
Pd-PEPPSI-IPrIPrCs₂CO₃Dioxane258510.4:1
Pd₂(dba)₃P(tBu)₃Cs₂CO₃Dioxane/H₂O25603.2:1
PdCl₂ (ligand-free)None (Jeffery conditions)Na₂CO₃Toluene/H₂O100-120High>99:1

A significant finding is the high C5-selectivity achieved for 2,5-dichloropyridine under ligand-free "Jeffery" conditions[2]. For 2,4-dichloropyridines, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand such as IPr promotes room-temperature cross-coupling at the C4 position with high selectivity[1].

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. For dihalopyridines, selective mono-amination is a key transformation. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and selectivity.

Table 3: Comparison of Catalysts for Buchwald-Hartwig Amination of 2,4-Dichloropyridine [3]

Catalyst SystemLigandBaseSolventTemp. (°C)AmineProduct Yield (%)C2:C4 Selectivity
Pd₂(dba)₃XantphosCs₂CO₃Toluene100Aniline9520:1 to 50:1
Pd(OAc)₂BINAPNaOtBuToluene100MorpholineHighC2 selective

The use of the Xantphos ligand with a palladium precursor allows for highly regioselective amination at the C-2 position of 2,4-dichloropyridine[3].

Kumada and Negishi Couplings: Expanding the Scope of C-C Bond Formation

Kumada and Negishi couplings provide effective methods for the installation of aryl, heteroaryl, and alkyl groups, including those that are challenging to introduce via Suzuki coupling.

Table 4: Comparison of Catalysts for C4-Selective Kumada and Negishi Couplings of 2,4-Dichloropyridine [1]

Coupling TypeCatalyst SystemLigandGrignard/Organozinc ReagentSolventTemp. (°C)Product Yield (%)C4:C2 Selectivity
KumadaPdCl₂(dppf)dppf2-pyridyl-MgBrTHF2575High
NegishiPd/IPrIPr2-pyridyl-ZnClTHF2580High

The Pd/IPr catalytic system is also effective for promoting C4-selective cross-coupling with organozinc and organomagnesium nucleophiles[1].

Sonogashira Coupling: Synthesis of Alkynylated Pyridines

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. The reactivity of the halogen atoms in polyhalogenated pyridines can be selectively exploited.

Table 5: Comparison of Catalysts for Sonogashira Coupling of Dihalopyridines

DihalopyridineCatalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Product
2,6-DichloropyridinePd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHFRT2,6-dialkynylpyridine
2,4-DibromopyridinePd(PPh₃)₄PPh₃CuIEt₃NDMF100C2-alkynylated product

Generally, the halogen at the position most activated by the pyridine nitrogen (C2/C6) is the most reactive.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, the dihalopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) are combined. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The degassed solvent (e.g., DME, dioxane/water) is then added, followed by the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand (if applicable). The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 2-24 hours), with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with the dihalopyridine (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas. The palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) are added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane). The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the required time (e.g., 12-24 hours). After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling [4]

In a reaction flask, the dihalopyridine (1.0 equiv.), terminal alkyne (1.2 equiv.), and a suitable base such as triethylamine or piperidine (2.0 equiv.) are dissolved in a solvent like THF or DMF[4]. The solution is then degassed, and the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.02 equiv.), and the copper(I) co-catalyst, CuI (0.04 equiv.), are added[4]. The reaction mixture is stirred at room temperature or heated as required until completion[4].

Visualizations

G Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n-X B->C D Transmetalation C->D E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A G Ar-R F->G Product H Ar-X H->B Dihalopyridine I R-B(OR)₂ I->D J Base J->D G Experimental Workflow for Catalyst Screening A Reaction Setup: Dihalopyridine, Coupling Partner, Base, Solvent B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B C Catalyst Addition: Palladium precursor and Ligand B->C D Reaction: Heat and Stir C->D E Monitoring: TLC, GC-MS, or LC-MS D->E F Work-up: Quench, Extract, and Dry D->F E->D G Purification: Column Chromatography F->G H Analysis: NMR, MS for Yield and Selectivity G->H G Logical Comparison of Catalyst Systems A Desired Regioselectivity D Catalyst System Selection A->D B Dihalopyridine Substrate (e.g., 2,4-dichloro, 2,5-dichloro) B->D C Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) C->D E Bulky Ligands (e.g., IPr, Xantphos) D->E Unconventional Selectivity F Standard Ligands (e.g., PPh₃, dppf) D->F Conventional Selectivity G Ligand-Free Conditions (Jeffery type) D->G Specific Cases H Reaction Optimization (Base, Solvent, Temp.) E->H F->H G->H I High Selectivity H->I

References

Safety Operating Guide

Proper Disposal of 2-Bromo-6-iodopyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of 2-Bromo-6-iodopyridin-3-ol, a halogenated pyridinol derivative. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on safety data for structurally similar halogenated aromatic compounds and established best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin/Body Protection A lab coat or chemical-resistant apron, full-length pants, and closed-toe shoes.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1][2]

  • Skin Contact: Remove any contaminated clothing and wash the affected area with soap and plenty of water for a minimum of 15 minutes. If irritation develops or persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][4]

Disposal Workflow for this compound

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_id Identify Waste Type ppe->waste_id solid_waste Solid Waste waste_id->solid_waste Solid liquid_waste Liquid Waste waste_id->liquid_waste Liquid label_solid Label as 'Halogenated Organic Solid Waste' solid_waste->label_solid label_liquid Label as 'Halogenated Organic Liquid Waste' liquid_waste->label_liquid container_solid Place in Designated, Closed Container label_solid->container_solid container_liquid Collect in Designated, Closed Container label_liquid->container_liquid disposal Store in Designated Waste Area for Professional Disposal container_solid->disposal container_liquid->disposal end End disposal->end

Disposal workflow for this compound.

Detailed Experimental Protocols for Disposal

1. Waste Identification and Segregation:

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Waste Identification: Clearly label all waste containing this compound as "Halogenated Organic Waste."[2] Include the full chemical name and any relevant hazard symbols on the waste container label.

  • Solid Waste:

    • Place solid this compound waste into a designated "Halogenated Organic Solid Waste" container.

    • Any contaminated disposable materials, such as weighing paper, gloves, or pipette tips, should also be disposed of in this container.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including solutions and reaction mixtures, in a designated "Halogenated Organic Liquid Waste" container.[2]

    • Avoid mixing with incompatible waste streams.

2. Container Management:

  • Use only approved, chemically resistant containers for waste collection.

  • Ensure that waste containers are kept tightly closed except when adding waste.[4]

  • Do not overfill waste containers. Leave adequate headspace to allow for expansion.

3. Storage and Final Disposal:

  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Keep waste containers away from sources of ignition, heat, and incompatible materials.[4]

  • The final disposal of the collected waste must be conducted through an approved waste disposal plant or a licensed hazardous waste management company.[4] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby safeguarding themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-6-iodopyridin-3-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table summarizes the mandatory PPE for handling this compound, based on safety data for the compound and structurally similar halogenated pyridines.[1][2]

Protection TypeRecommended PPESpecifications and Remarks
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should be worn at all times. A face shield provides additional protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of splashing.[1][3]
Hand Protection Chemically resistant glovesNitrile gloves are a suitable option for handling this compound.[1][4] Ensure to change gloves regularly, with recommendations varying from every 30 to 60 minutes, or immediately if they become contaminated or damaged.[5]
Body Protection Laboratory coat or chemical-resistant apronA lab coat is mandatory. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[1] Ensure clothing covers the entire body, including full-length pants and closed-toe shoes.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodAll handling of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational steps is crucial for the safe handling of this compound.

  • Preparation and Area Setup :

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Donning PPE :

    • Put on all required PPE as detailed in the table above before handling the chemical.

  • Chemical Handling :

    • Carefully open the container within the chemical fume hood to avoid dust or vapor inhalation.[1]

    • Weigh the desired amount of the compound on a tared weighing paper or in a suitable container within the fume hood.

    • When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment :

    • Keep the container of this compound tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[7][8]

    • In case of accidental contact, follow the first aid measures outlined below.

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9]

First Aid Measures

In the event of exposure, immediate action is critical.[1]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable lab equipment) should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste".[1]

    • All liquid waste containing this compound should be collected in a designated, sealed container labeled "Halogenated Organic Liquid Waste".[1]

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic liquid waste.

    • After rinsing, the empty container should be disposed of in accordance with institutional and local regulations.

  • Waste Pickup :

    • Store waste containers in a designated, well-ventilated, and secure area until they are collected by the institution's environmental health and safety department or a licensed chemical waste disposal company.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep 1. Preparation - Verify fume hood function - Assemble materials - Confirm emergency equipment access ppe 2. Don PPE - Safety goggles & face shield - Nitrile gloves - Lab coat prep->ppe handling 3. Chemical Handling (in Fume Hood) - Open container - Weigh compound - Transfer/prepare solution ppe->handling experiment 4. Experiment Execution - Keep container closed when not in use - Monitor for spills handling->experiment post_exp 5. Post-Experiment - Decontaminate surfaces & equipment - Store or dispose of chemical experiment->post_exp disposal 6. Waste Disposal - Segregate solid & liquid waste - Triple-rinse empty containers - Store waste for pickup post_exp->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-iodopyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-iodopyridin-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.